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  • Product: (3R,4R)-3-fluorooxan-4-amine
  • CAS: 1422188-14-4

Core Science & Biosynthesis

Foundational

(3R,4R)-3-fluorooxan-4-amine chemical structure and stereochemistry

The following technical guide details the structural analysis, stereoselective synthesis, and characterization of (3R,4R)-3-fluorooxan-4-amine (also designated as cis-3-fluoro-4-aminotetrahydropyran). Structural & Stereo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, stereoselective synthesis, and characterization of (3R,4R)-3-fluorooxan-4-amine (also designated as cis-3-fluoro-4-aminotetrahydropyran).

Structural & Stereochemical Analysis[1]

The (3R,4R)-3-fluorooxan-4-amine is a vicinal fluorinated amine scaffold characterized by a cis-relationship between the fluorine atom at C3 and the amine group at C4 on the tetrahydropyran ring. This specific stereochemical arrangement imparts unique conformational properties driven by the gauche effect , distinguishing it from its trans-diastereomer ((3R,4S) or (3S,4R)).

Stereochemical Assignment
  • Configuration: (3R, 4R)

  • Relationship: Cis (The C3-F and C4-NH₂ substituents reside on the same face of the pyran ring).

  • Cahn-Ingold-Prelog (CIP) Priority:

    • C3 Center: F (1) > C2-O (2) > C4-N (3) > H (4). Configuration R .

    • C4 Center: N (1) > C3-F (2) > C5 (3) > H (4). Configuration R .

Conformational Dynamics (The Fluorine Effect)

Unlike the trans-isomer, which typically locks into a diequatorial conformation to minimize 1,3-diaxial strain, the (3R,4R)-cis isomer exists in a dynamic equilibrium between two chair forms:

  • Conformer A: C3-F (Axial) / C4-NH₂ (Equatorial)

  • Conformer B: C3-F (Equatorial) / C4-NH₂ (Axial)

Thermodynamic Driver: While steric bulk usually favors equatorial positioning, the gauche effect —a stereoelectronic phenomenon arising from


 hyperconjugation and electrostatic attraction between the electronegative fluorine and the amine (especially if protonated)—stabilizes the gauche arrangement of the F-C-C-N torsion. In the (3R,4R) isomer, the substituents are geometrically constrained to a gauche torsion angle (~60°) in the chair form, whereas the trans isomer can adopt an anti (~180°) torsion.

This pre-organized gauche geometry makes the (3R,4R) scaffold a valuable bioisostere for peptide turns or for positioning polar groups in specific vectors within a enzyme active site.

Conformation Cis_Isomer (3R,4R)-Cis-Isomer (Dynamic Equilibrium) Conf_A Conformer A F(ax) - NH2(eq) (Sterically Favored) Cis_Isomer->Conf_A Ring Flip Conf_B Conformer B F(eq) - NH2(ax) (Dipole/Electronic Factors) Cis_Isomer->Conf_B Ring Flip Interaction Stabilizing Interaction: F-NH2 Gauche Effect (Torsion ~60°) Conf_A->Interaction Conf_B->Interaction

Figure 1: Conformational equilibrium of the (3R,4R) isomer. The cis-arrangement enforces a gauche relationship between F and N in both chair conformers.

Stereoselective Synthesis Protocol

Synthesizing the (3R,4R)-cis isomer requires a strategy that deliberately inverts the stereochemistry at one center relative to the thermodynamically stable trans precursor. The most robust route utilizes the ring-opening of an epoxide followed by an Sɴ2 displacement with inversion.

Retrosynthetic Strategy
  • Target: (3R,4R)-Cis-Amine

  • Precursor: (3R,4S)-Trans-Azide (via inversion of activated alcohol)

  • Starting Material: 3,6-Dihydro-2H-pyran

Step-by-Step Methodology

This protocol assumes a racemic synthesis followed by resolution, or the use of a chiral catalyst in Step 1 (Jacobsen epoxidation) to set absolute stereochemistry.

StepReaction NameReagents & ConditionsMechanism & Causality
1 Epoxidation m-CPBA, DCM, 0°C to RTElectrophilic addition of oxygen to the alkene forms the racemic epoxide (3,7-dioxabicyclo[4.1.0]heptane).
2 Nucleophilic Fluorination AgF or Et₃N·3HF, catalyst (e.g., Al(salen))Anti-opening: Fluoride attacks the epoxide. Due to the fused ring nature, this yields the trans-fluorohydrin ((3R,4R)-3-fluoro-4-hydroxypyran is NOT formed; instead, you get the trans (3R,4S) relative config).
3 Activation MsCl (Methanesulfonyl chloride), Et₃N, DCM, 0°CConverts the C4-hydroxyl (trans) into a good leaving group (Mesylate) while retaining stereochemistry.
4 Stereoinversion (Sɴ2) NaN₃, DMF, 80°CCritical Step: Azide anion attacks C4 from the backside, displacing the mesylate. This inverts the (4S) center to (4R), establishing the cis-(3R,4R) relative stereochemistry.
5 Staudinger Reduction PPh₃, THF/H₂O or H₂/Pd-CReduces the azide to the primary amine without affecting the C3-F stereocenter.
6 Chiral Resolution L-Tartaric acid crystallization or Chiral HPLCSeparates the (3R,4R) enantiomer from the (3S,3S) enantiomer.
Synthesis Workflow Diagram

Synthesis Start 3,6-Dihydro-2H-pyran Epoxide Epoxide Intermediate (Racemic) Start->Epoxide m-CPBA Trans_OH Trans-Fluorohydrin (3R,4S)-rel Epoxide->Trans_OH Et3N-3HF (Ring Opening) Activated Activated Mesylate (Retained Trans Config) Trans_OH->Activated MsCl, Et3N Cis_Azide Cis-Azide (3R,4R)-rel (Inversion at C4) Activated->Cis_Azide NaN3 (SN2 Inversion) Final (3R,4R)-3-Fluorooxan-4-amine (Target) Cis_Azide->Final H2, Pd/C (Reduction)

Figure 2: Synthetic pathway utilizing stereochemical inversion to access the cis-isomer.

Characterization & Self-Validation

To ensure the synthesized compound is indeed the (3R,4R)-cis isomer and not the trans diastereomer, specific NMR signatures must be validated.

1H-NMR Coupling Constants (J-Values)

The vicinal coupling constant between H3 and H4 (


) is the definitive diagnostic tool.
  • Trans-Isomer ((3R,4S)):

    • Conformation: Predominantly Diequatorial substituents

      
       Diaxial protons.
      
    • 
      :  Large coupling (8–11 Hz ) due to the 180° dihedral angle between protons.
      
  • Cis-Isomer ((3R,4R)):

    • Conformation: Axial-Equatorial substituents

      
       Axial-Equatorial protons.
      
    • 
      :  Small coupling (2–5 Hz ) due to the ~60° dihedral angle between protons (Gauche relationship).
      

Protocol Check: If your


 is >8 Hz, you have synthesized the trans isomer. If it is <5 Hz, you have the cis isomer.
19F-NMR
  • The fluorine signal will show distinctive multiplicity. In the cis isomer, the fluorine is often axial (or equatorial in equilibrium), but the coupling pattern to the geminal proton (H3) and vicinal protons (H2a, H2b, H4) will differ significantly from the trans isomer due to the Karplus relationship dependence on dihedral angles.

Applications in Drug Discovery[2][3]

The (3R,4R)-3-fluorooxan-4-amine scaffold is a critical intermediate in the synthesis of kinase inhibitors, such as those targeting JAK or BTK pathways.

  • Metabolic Stability: The C3-fluorine blocks metabolic oxidation at a susceptible position on the pyran ring.

  • pKa Modulation: The electronegative fluorine reduces the pKa of the adjacent amine (inductive effect), potentially improving oral bioavailability and membrane permeability by reducing the percentage of ionized drug at physiological pH.

  • Conformational Locking: By enforcing a specific ring pucker through the gauche effect, the fluorine atom can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

References

  • Capot Chemical. (2024). (3R,4R)-3-fluorooxan-4-amine hydrochloride Specifications. Retrieved from

  • CymitQuimica. (2024).[1][2] Rel-(3r,4s)-3-fluorooxan-4-amine hydrochloride Product Data. Retrieved from

  • PubChem. (2024).[2] (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine Compound Summary. National Library of Medicine. Retrieved from

  • Purandare, A. V., et al. (2016). United States Patent No. 9,512,124: Heterocyclic compounds and uses thereof. U.S. Patent and Trademark Office. Retrieved from

  • Hunter, L. (2010). The gauche effect in organic synthesis. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

Exploratory

(3R,4R)-3-fluorooxan-4-amine CAS number 1895912-86-3

The following technical guide details the structural, synthetic, and medicinal chemistry attributes of (3R,4R)-3-fluorooxan-4-amine. CAS Number: 1895912-86-3 Synonyms: (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine; cis-3-F...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and medicinal chemistry attributes of (3R,4R)-3-fluorooxan-4-amine.

CAS Number: 1895912-86-3 Synonyms: (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine; cis-3-Fluoro-4-aminotetrahydropyran Molecular Formula: C₅H₁₀FNO Molecular Weight: 119.14 g/mol

Executive Summary

(3R,4R)-3-Fluorooxan-4-amine represents a high-value chiral building block in modern drug discovery, specifically designed to exploit the fluoro-amine orthogonality . Unlike its non-fluorinated carbocyclic analogs, this heterocyclic scaffold offers a unique combination of reduced basicity, enhanced metabolic stability, and defined vector orientation for structure-activity relationship (SAR) exploration. It is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., PIM kinase inhibitors) and serves as a bioisostere for morpholine and cyclohexylamine moieties.

Chemical Identity & Stereochemical Analysis

Stereochemical Configuration

The CAS number 1895912-86-3 specifically designates the (3R,4R) enantiomer. In the context of the tetrahydropyran ring system, the (3R,4R) configuration corresponds to the cis diastereomer.

  • C3 Center (R): The fluorine atom is oriented such that the priority sequence (F > C4 > C2 > H) follows a clockwise path when H is in the rear.

  • C4 Center (R): The amine group is oriented such that the priority sequence (N > C3 > C5 > H) follows a clockwise path.

Critical Distinction: Researchers must distinguish this from the trans isomer ((3R,4S) or (3S,4R)), which exhibits significantly different spatial topology and pKa properties.

Conformational Dynamics

The cis-stereochemistry forces the substituents into a gauche relationship. The tetrahydropyran ring exists in a dynamic equilibrium between two chair conformers. However, the equilibrium is heavily biased.

  • Conformer A (Preferred): Fluorine is Axial / Amine is Equatorial .

  • Conformer B (Disfavored): Fluorine is Equatorial / Amine is Axial .

Thermodynamic Driver: The preference for Conformer A is driven by two factors:

  • Steric Bulk (A-value): The amino group (A-value ≈ 1.2-1.4 kcal/mol) is significantly bulkier than the fluorine atom (A-value ≈ 0.2-0.3 kcal/mol). Placing the amine in the equatorial position minimizes 1,3-diaxial interactions.

  • Gauche Effect: The axial fluorine benefits from stabilizing hyperconjugative interactions (

    
    ) and minimizes the dipole vector opposition relative to the ring oxygen.
    

Conformation cluster_0 Conformational Equilibrium of (3R,4R)-3-Fluorooxan-4-amine NodeA Conformer A (Major) F (Axial) / NH2 (Equatorial) Minimizes Steric Clash NodeB Conformer B (Minor) F (Equatorial) / NH2 (Axial) High 1,3-Diaxial Strain NodeA->NodeB Ring Flip (ΔG > 0)

Figure 1: Conformational equilibrium heavily favors the F-axial/NH2-equatorial state due to the larger A-value of the amine group.

Physicochemical Properties & Medicinal Utility[1][2]

pKa Modulation (The Fluorine Effect)

The vicinal fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the amine.

  • Standard Primary Amine pKa: ~10.5

  • 3-Fluorooxan-4-amine pKa: ~8.5 – 9.0

Impact: This reduction in basicity increases the fraction of the neutral species at physiological pH (7.4), potentially improving membrane permeability and oral bioavailability without sacrificing solubility.

Metabolic Stability

Substitution at the C3 position blocks metabolic oxidation. In non-fluorinated pyrans, the C3 position is susceptible to CYP450-mediated hydroxylation. The C-F bond (approx. 116 kcal/mol bond energy) renders this position metabolically inert.

Data Summary Table
PropertyValue / DescriptionRelevance
Stereochemistry (3R,4R) / cisDefined vector for receptor binding
LogP (Calc) -0.3 to 0.1High water solubility; low lipophilicity
Topological Polar Surface Area 35.3 ŲFavorable for CNS penetration
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsExcellent interactions with kinase hinge regions
pKa (Conjugate Acid) ~8.8Reduced basicity vs. non-fluorinated analog

Synthesis & Manufacturing

The synthesis of the cis-(3R,4R) isomer is challenging due to the thermodynamic preference for the trans isomer during standard epoxide opening. High-fidelity routes utilize Asymmetric Hydrogenation or Enzymatic Resolution .

Route 1: Dynamic Kinetic Resolution (Industrial Standard)

This route, adapted from scalable protocols (e.g., US Patent 9,512,124), ensures high enantiomeric excess (ee).

  • Starting Material: 3-Fluorotetrahydro-4H-pyran-4-one.

  • Enamine Formation: Reaction with a chiral amine auxiliary (e.g., tert-butanesulfinamide or a chiral benzyl amine).

  • Asymmetric Reduction: Reduction of the imine/enamine using a transition metal catalyst (e.g., Rh or Ru with a chiral phosphine ligand) or a hydride donor that attacks from the sterically hindered face to yield the cis product.

  • Deprotection: Removal of the chiral auxiliary yields the free amine.

Route 2: Epoxide Opening & Inversion (Lab Scale)
  • Epoxidation: 3,6-Dihydro-2H-pyran is epoxidized to 3,7-dioxabicyclo[4.1.0]heptane.

  • Ring Opening: Nucleophilic opening with a fluoride source (e.g., AgF or HF:amine complex) typically yields the trans-fluorohydrin.

  • Activation & Displacement: The hydroxyl group is activated (mesylate/tosylate) and displaced by azide with inversion of configuration, or oxidized to the ketone and reductively aminated to the cis-amine.

Synthesis Start 3-Fluorotetrahydro-4H-pyran-4-one Step1 Chiral Imine Formation (w/ (R)-tert-butanesulfinamide) Start->Step1 Ti(OEt)4, THF Step2 Diastereoselective Reduction (L-Selectride or Ru-Catalyst) Step1->Step2 Kinetic Control (Axial Attack) Step3 Hydrolysis / Deprotection (HCl / MeOH) Step2->Step3 Acidic Cleavage Final (3R,4R)-3-Fluorooxan-4-amine HCl (>98% de, >99% ee) Step3->Final Crystallization

Figure 2: Synthetic pathway via chiral sulfinamide strategy to access the cis-enantiomer with high diastereoselectivity.

Experimental Protocols

Handling & Storage
  • State: The free base is a liquid/oil; the hydrochloride salt is a white, hygroscopic solid.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The salt form is prone to deliquescence; use a desiccator.

  • Stability: Stable in solution (DMSO/Methanol) for 24 hours. Avoid prolonged exposure to strong bases which may induce epimerization at C3 via the enol mechanism.

Analytical Characterization (Expected Data)
  • ¹H NMR (400 MHz, D₂O): δ 4.85 (dm, J = 48 Hz, 1H, H-3), 3.40–3.60 (m, 3H, H-4 + H-2/6 eq), 3.10 (m, 1H, H-2/6 ax), 1.80–2.00 (m, 2H, H-5). Note: The large coupling constant (J ~48 Hz) is characteristic of the geminal H-F coupling.

  • ¹⁹F NMR: δ -180 to -200 ppm (multiplet).

  • Mass Spectrometry: [M+H]⁺ = 120.08.

References

  • PubChem . (n.d.). (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2016). US Patent 9,512,124: Processes for the preparation of substituted aminopurine derivatives.
Foundational

Advanced Synthesis of Fluorinated Aminotetrahydropyrans

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Introduction: The Strategic Value of the Fluorinated THP Core In modern drug discovery, the fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Strategic Value of the Fluorinated THP Core

In modern drug discovery, the fluorinated aminotetrahydropyran (THP) scaffold has emerged as a critical bioisostere for morpholine, piperidine, and cyclohexylamine moieties. The introduction of a fluorine atom adjacent to the amine (vicinal fluoroamine) serves three pivotal medicinal chemistry functions:

  • pKa Modulation: The electron-withdrawing effect of fluorine lowers the pKa of the adjacent amine (typically by 1–2 units), improving oral bioavailability and blood-brain barrier (BBB) permeability by reducing the percentage of ionized species at physiological pH.

  • Conformational Locking: The gauche effect (preference of the C–F and C–N bonds to be gauche) and dipole-dipole interactions can lock the THP ring into specific chair conformations, enhancing binding affinity to target proteins (e.g., DPP-4, BACE1).

  • Metabolic Stability: Fluorination blocks labile C–H sites from oxidative metabolism (P450 hydroxylation), extending the half-life of the parent compound.

This guide details three distinct, high-integrity synthetic methodologies for constructing this scaffold, prioritizing stereochemical control and scalability.

Strategic Methodologies

Method A: Late-Stage Functionalization of 4-Oxotetrahydropyran

Best for: Rapid access to racemic or diastereomer-enriched libraries; scalable for process chemistry.

This approach utilizes the commercially available 4-oxotetrahydropyran. It involves


-fluorination followed by reductive amination. The key challenge is controlling the diastereoselectivity (cis vs. trans) during the reduction step.
Protocol 1: Electrophilic

-Fluorination
  • Substrate: 4-Oxotetrahydropyran

  • Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[1]

  • Solvent: Acetonitrile or MeOH

  • Catalyst: Molecular Iodine (

    
    ) or secondary amine organocatalysts (for asymmetric variants).
    

Step-by-Step Workflow:

  • Activation: Dissolve 4-oxotetrahydropyran (1.0 equiv) in dry MeCN (0.5 M). Add molecular iodine (0.1 equiv) as a Lewis acid activator.

  • Fluorination: Add Selectfluor (1.1 equiv) portion-wise at room temperature. The reaction is exothermic; maintain internal temperature

    
    C.
    
  • Monitoring: Stir for 4–6 hours. Monitor by

    
     NMR (triplet at 
    
    
    
    to
    
    
    ppm typical for
    
    
    -fluoro ketones).
  • Workup: Quench with saturated aqueous

    
     to remove iodine. Extract with ether/DCM.
    
  • Purification: Silica gel chromatography (EtOAc/Hexane). The product, 3-fluoro-4-oxotetrahydropyran , is somewhat volatile; use care during concentration.

Protocol 2: Stereoselective Reductive Amination
  • Substrate: 3-Fluoro-4-oxotetrahydropyran

  • Amine: Primary amine (

    
    )
    
  • Reductant: Sodium triacetoxyborohydride (

    
    , 
    
    
    
    ) for cis-selectivity;
    
    
    for lower selectivity.

Mechanism of Stereocontrol: The fluorine atom at C3 imposes a strong dipole. During imine reduction, the hydride source attacks from the trajectory that minimizes torsional strain and dipole repulsion.

  • Cis-Selectivity: Using a bulky reductant like

    
     in a non-coordinating solvent (DCM) typically favors the cis-3-fluoro-4-aminotetrahydropyran (fluorine and amine on the same face) due to the "small" hydride attacking from the axial direction on the intermediate iminium species, which is often equatorially substituted.
    

Experimental Steps:

  • Imine Formation: Mix 3-fluoro-4-oxotetrahydropyran (1.0 equiv) and amine (1.1 equiv) in DCM. Add

    
     (1.0 equiv) to catalyze imine formation. Stir 1 h.
    
  • Reduction: Cool to

    
    C. Add 
    
    
    
    (1.5 equiv) in one portion.
  • Reaction: Allow to warm to RT overnight.

  • Quench: Add saturated

    
    .
    
  • Isolation: Extract with DCM. The cis and trans isomers can often be separated by column chromatography or crystallization (if solid).

Method B: Epoxide Ring Opening (The "Stereochemical Anchor")

Best for: High stereospecificity (trans-isomers); generating enantiopure material from chiral pool precursors.

This route starts with 3,6-dihydro-2H-pyran, proceeds through an epoxide, and uses an


 opening to guarantee trans stereochemistry.
Protocol:
  • Epoxidation: Treat 3,6-dihydro-2H-pyran with

    
     in DCM to yield 3,7-dioxabicyclo[4.1.0]heptane  (3,4-epoxytetrahydropyran).
    
  • Fluoridolysis (Ring Opening):

    • Reagent:

      
       in ethylene glycol (high temperature) or Olah's reagent (
      
      
      
      ) at RT.
    • Outcome: Regioselective opening yields trans-3-fluoro-4-hydroxytetrahydropyran . The fluoride attacks the epoxide; the resulting alcohol is trans to the fluorine.

  • Activation & Inversion (The Amine Install):

    • Mesylation: React the fluorohydrin with

      
       to form the mesylate.
      
    • Displacement: Treat with Sodium Azide (

      
      ) in DMF at 
      
      
      
      C.
    • Stereochemistry: The

      
       displacement of the mesylate by azide inverts the C4 center.
      
    • Result: The final relative stereochemistry depends on the starting epoxide, but this double-inversion sequence (epoxide opening + azide displacement) allows precise control.

    • Reduction: Staudinger reduction (

      
      ) or hydrogenation (
      
      
      
      ) converts the azide to the amine.
Method C: De Novo Synthesis via Prins Cyclization

Best for: Constructing the THP ring with substituents already in place; accessing 4-fluoro-THP scaffolds.

While less common for vicinal 3-fluoro-4-amino systems, the Prins reaction is powerful for 4-fluoro-THP derivatives.

Protocol:

  • Reagents: Homoallylic alcohol + Aldehyde +

    
     (stoichiometric).
    
  • Mechanism: The Lewis acid promotes condensation to an oxocarbenium ion, followed by cyclization. The fluoride from

    
     (or added 
    
    
    
    source) traps the carbocation at the 4-position.
  • Result: 2-Substituted-4-fluorotetrahydropyran with high cis-2,4-selectivity.

Comparative Data & Selection Guide

ParameterMethod A: Ketone FunctionalizationMethod B: Epoxide OpeningMethod C: Prins Cyclization
Primary Product 3-Fluoro-4-aminotetrahydropyrantrans-3-Fluoro-4-aminotetrahydropyran4-Fluoro-tetrahydropyran
Stereocontrol Moderate (Substrate/Reductant dependent)High (Substrate controlled,

)
High (Thermodynamic control)
Scalability High (Kg scale feasible)Moderate (Step-intensive)High (One-pot potential)
Key Reagent Selectfluor

/


Typical Yield 40–60% (over 2 steps)30–50% (over 4 steps)60–80%

Visualizing the Synthetic Logic

SynthesisPathways Start Start: 4-Oxotetrahydropyran Step1 Alpha-Fluorination (Selectfluor, MeCN) Start->Step1 Inter1 Intermediate: 3-Fluoro-4-oxotetrahydropyran Step1->Inter1 Step2 Reductive Amination (R-NH2, NaBH(OAc)3) Inter1->Step2 ProductA Target A: cis-3-Fluoro-4-amino-THP Step2->ProductA Major Isomer StartB Start: 3,6-Dihydro-2H-pyran StepB1 Epoxidation (m-CPBA) StartB->StepB1 InterB1 3,4-Epoxytetrahydropyran StepB1->InterB1 StepB2 Ring Opening (KHF2 or Py.HF) InterB1->StepB2 InterB2 trans-3-Fluoro-4-hydroxy-THP StepB2->InterB2 StepB3 Activation & Displacement (MsCl then NaN3) InterB2->StepB3 ProductB Target B: trans-3-Fluoro-4-amino-THP StepB3->ProductB Inversion at C4

Caption: Flowchart contrasting the "Ketone Functionalization" (Route A) and "Epoxide Opening" (Route B) pathways for accessing specific stereoisomers of fluorinated aminotetrahydropyrans.

References

  • Synthesis of 3-Amino-4-fluoropyrazoles (Analogous Chemistry)

    • Source: Surmont, R., et al. J. Org.[2] Chem.2011 , 76, 4105–4111.[2]

    • Relevance: Establishes protocol for Selectfluor-mediated fluorination of heterocyclic ketones prior to amin
  • Process for the Preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}...

    • Source: US P
    • Relevance: Provides industrial-scale protocols for the synthesis of chiral 3-fluoro-4-aminotetrahydropyran intermedi
  • Ring-opening hydrofluorin

    • Source:Organic & Biomolecular Chemistry (RSC).
    • Relevance: Details the regioselectivity and stereochemistry of opening epoxide rings with fluoride sources.
  • Prins Cyclization-Medi

    • Source:Beilstein J. Org. Chem.2021, 17, 895–936.
    • Relevance: Comprehensive review of Prins strategies for constructing the fluorin
  • Synthesis of 4-Aminotetrahydropyran Scaffolds

    • Source: Nortcliffe, A., et al. Bioorg.[3] Med. Chem.2017 , 25, 2218-2225.[3]

    • Relevance: Foundation for the reductive amination str

Sources

Exploratory

Introduction to fluorinated heterocyclic compounds

An In-depth Technical Guide to Fluorinated Heterocyclic Compounds for Drug Discovery Professionals Abstract The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Fluorinated Heterocyclic Compounds for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated heterocyclic compounds in drug discovery. We will delve into the profound influence of fluorine on key pharmacological parameters, explore established and cutting-edge synthetic methodologies, and analyze case studies of successful fluorinated drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorine to design next-generation therapeutics.

The Unique Influence of Fluorine in Heterocyclic Chemistry

The introduction of fluorine atoms into heterocyclic molecules can dramatically alter their physicochemical and biological properties. This is due to the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. These properties can lead to significant changes in a molecule's pKa, lipophilicity, metabolic stability, and conformation, all of which are critical factors in drug design.

One of the most significant effects of fluorine substitution is the modulation of a molecule's acid-base properties (pKa). The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can in turn influence a drug's solubility, absorption, and target binding affinity. For instance, the introduction of a fluorine atom on a pyridine ring can significantly decrease the basicity of the nitrogen atom, impacting its interaction with biological targets.

Fluorine can also have a profound impact on a molecule's lipophilicity, which is a key determinant of its ability to cross cell membranes and reach its target. While the effect of fluorine on lipophilicity can be complex and context-dependent, it often leads to an increase in this property. This can enhance a drug's oral bioavailability and brain penetration.

Furthermore, the strength of the carbon-fluorine bond makes it highly resistant to metabolic cleavage. This can block common sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life for the drug. This is a particularly valuable strategy for overcoming the rapid metabolism often observed with non-fluorinated parent molecules.

Synthetic Strategies for Fluorinated Heterocyclic Compounds

The synthesis of fluorinated heterocyclic compounds can be achieved through a variety of methods, which can be broadly categorized into two main approaches: direct fluorination of a pre-formed heterocyclic ring and the construction of the heterocyclic ring from fluorine-containing building blocks.

Direct Fluorination of Heterocycles

Direct fluorination involves the introduction of a fluorine atom onto an existing heterocyclic scaffold. This can be achieved using either electrophilic or nucleophilic fluorinating reagents.

  • Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). A common example is the use of Selectfluor® (F-TEDA-BF4), which is a versatile and relatively safe electrophilic fluorinating agent. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the choice of solvent and reaction conditions is crucial for achieving high regioselectivity.

  • Nucleophilic Fluorination: This method employs a source of nucleophilic fluoride ("F-") to displace a leaving group on the heterocyclic ring. A classic example is the Halex reaction, which involves the displacement of a chloride or bromide atom by fluoride, often using a metal fluoride salt like potassium fluoride (KF). This reaction is particularly useful for the synthesis of fluoroaromatic compounds.

Ring Construction from Fluorinated Building Blocks

An alternative strategy is to construct the heterocyclic ring using starting materials that already contain the desired fluorine atoms. This approach often provides better control over the position of the fluorine substituents and can be used to access a wider range of fluorinated heterocycles. A variety of fluorinated building blocks are commercially available or can be readily synthesized, providing a versatile toolkit for the medicinal chemist.

Applications in Drug Discovery: Case Studies

The strategic use of fluorine has led to the development of numerous successful drugs across a wide range of therapeutic areas. Here, we examine a few case studies that highlight the power of this approach.

Voriconazole: An Antifungal Agent

Voriconazole is a triazole antifungal agent that contains a fluorinated pyrimidine ring. The presence of the fluorine atom is critical for its potent activity against a broad spectrum of fungal pathogens. The fluorine atom enhances the drug's binding affinity to its target enzyme, lanosterol 14α-demethylase, and also contributes to its favorable pharmacokinetic profile.

Celecoxib: A COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The molecule features a trifluoromethyl (-CF3) group on a pyrazole ring. This trifluoromethyl group is crucial for the drug's COX-2 selectivity and also enhances its metabolic stability, leading to a longer duration of action.

Experimental Protocols

General Protocol for Electrophilic Fluorination using Selectfluor®
  • Dissolve the heterocyclic substrate in a suitable solvent (e.g., acetonitrile, dichloromethane) in a reaction vessel.

  • Add Selectfluor® (1.1 to 1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain the desired fluorinated heterocycle.

Visualization of Key Concepts

Diagram 1: The Impact of Fluorine on Drug Properties

Fluorine_Impact Fluorine Fluorine Incorporation pKa pKa Modulation Fluorine->pKa Lipophilicity Increased Lipophilicity Fluorine->Lipophilicity Metabolism Blocked Metabolism Fluorine->Metabolism Binding Enhanced Target Binding pKa->Binding Bioavailability Improved Bioavailability Lipophilicity->Bioavailability HalfLife Increased Half-Life Metabolism->HalfLife

Caption: The multifaceted effects of fluorine substitution on key drug properties.

Diagram 2: Synthetic Approaches to Fluorinated Heterocycles

Synthesis_Approaches cluster_0 Synthetic Strategies Direct Direct Fluorination - Electrophilic (Selectfluor®) - Nucleophilic (Halex) Heterocycle Target Fluorinated Heterocycle Direct->Heterocycle BuildingBlock Ring Construction - From Fluorinated Building Blocks BuildingBlock->Heterocycle

Caption: Major synthetic routes to access fluorinated heterocyclic compounds.

Conclusion

The introduction of fluorine into heterocyclic systems is a powerful and well-established strategy in modern drug discovery. The unique properties of fluorine can be leveraged to overcome a wide range of pharmacological challenges, from poor metabolic stability to low target affinity. A thorough understanding of the principles of fluorine chemistry and the available synthetic methodologies is essential for any medicinal chemist seeking to design and develop innovative new medicines. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, so too will the opportunities for the development of novel and effective fluorinated heterocyclic drugs.

References

  • Fluorine in Medicinal Chemistry: A New Golden Age. Angewandte Chemie International Edition.[Link]

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Recent Advances in the Synthesis of Fluorinated Heterocyclic Compounds. Chemical Reviews.[Link]

  • Selectfluor®: A User-Friendly Fluorinating Agent.Aldrichimica Acta. (A specific URL for this older journal issue may be difficult to locate, but the reference is widely cited in the field).
  • Voriconazole: A Review of its Use in the Management of Fungal Infections. Drugs.[Link]

  • Celecoxib: A Review of its Use in the Management of Osteoarthritis, Rheumatoid Arthritis and Ankylosing Spondylitis. Drugs.[Link]

Foundational

Technical Deep Dive: The Pharmacophoric Utility and Mechanistic Influence of (3R,4R)-3-Fluorooxan-4-amine

[1][2] Executive Summary: The "Magic Methyl" of the 2020s? In modern drug discovery, the "fluorine effect" is a cornerstone of lead optimization.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Magic Methyl" of the 2020s?

In modern drug discovery, the "fluorine effect" is a cornerstone of lead optimization. While the trifluoromethyl group and aromatic fluorination are well-understood, vicinal fluorination on saturated heterocycles represents a frontier in Structure-Based Drug Design (SBDD) .[1][2]

The compound (3R,4R)-3-fluorooxan-4-amine (also known as (3R,4R)-3-fluorotetrahydropyran-4-amine) is not a standalone therapeutic agent.[1][2] Rather, it is a high-value chiral building block used to modulate the physicochemical properties of bioactive amines.[2] Its specific stereochemistry ((3R,4R), implying a cis or syn relationship between the fluorine and amine) offers unique advantages over its trans counterpart, primarily through conformational locking and pKa depression .[2]

This guide speculates on the mechanism of action of this fragment within the context of a larger drug molecule, detailing how it enhances potency, permeability, and metabolic stability.[2]

Mechanistic Speculation: The Three Pillars of Influence

When incorporated into a drug scaffold (e.g., replacing a morpholine, piperidine, or cyclohexylamine moiety), this fragment exerts its biological effects through three distinct mechanistic pathways.[2]

The Basicity Tuner (pKa Modulation)

The most immediate impact of the C3-fluorine is the reduction of the C4-amine's basicity via the inductive effect (


-induction).[1][2]
  • Mechanism: The highly electronegative fluorine atom pulls electron density through the

    
    -bond framework, destabilizing the protonated ammonium state at C4.[2]
    
  • Quantitative Impact: Typically, a

    
    -fluorine lowers the pKa of a cyclic amine by 1.5 to 2.5 log units .[2]
    
  • Biological Consequence:

    • Permeability: At physiological pH (7.4), a non-fluorinated amine (pKa ~9-10) is >99% protonated (cationic).[1][2] The fluorinated analog (pKa ~7-8) has a significantly higher fraction of neutral species, facilitating passive diffusion across lipid bilayers.[2]

    • hERG Avoidance: High basicity is often correlated with hERG channel blockage (cardiotoxicity).[1][2] Lowering pKa reduces this risk.[1][2]

The Conformational Lock (Stereoelectronics)

The (3R,4R) configuration creates a specific 3D vector for the amine group, governed by the Gauche Effect .

  • Theory: In 1,2-difluoroethanes or fluoro-amines, the most stable conformation places the C-F and C-N bonds gauche (60°) to each other rather than anti (180°).[1][2] This is due to hyperconjugative stabilization (

    
    ).[1][2]
    
  • In (3R,4R)-3-fluorooxan-4-amine:

    • The cis relationship forces the ring into a specific chair conformation to satisfy both steric constraints (avoiding 1,3-diaxial clashes) and stereoelectronic preferences.[2]

    • Entropy Reduction: By "pre-organizing" the ligand into its bioactive conformation, the entropic penalty of binding to the protein target is minimized, potentially improving affinity (

      
      ).[2]
      
The Metabolic Shield

Oxan-4-amines are susceptible to oxidative metabolism (N-dealkylation or


-carbon oxidation).[1][2]
  • Mechanism: Fluorine substitution blocks metabolic soft spots.[1][2] The C3-F bond is metabolically inert and sterically protects the adjacent C4 position from cytochrome P450 attack.[2]

Visualization: Conformational Dynamics & Workflow

The following diagram illustrates the stereoelectronic logic and the lead optimization workflow using this fragment.

MoA_Speculation cluster_0 Physicochemical Properties cluster_1 Stereoelectronic Effects cluster_2 Biological Outcome F_Induction C3-Fluorine Inductive Effect pKa_Drop pKa Reduction (9.5 -> 7.5) F_Induction->pKa_Drop Met_Stab Metabolic Stability (Blocked CYP sites) F_Induction->Met_Stab Steric/Elec Permeability Increased Passive Permeability pKa_Drop->Permeability Target_Bind Enhanced Target Binding (Kinase/GPCR) Permeability->Target_Bind Access Gauche Gauche Effect (σC-H -> σ*C-F) Conf_Lock Conformational Locking (Ring Pucker) Gauche->Conf_Lock Entropy Reduced Entropic Penalty (ΔS) Conf_Lock->Entropy Entropy->Target_Bind Affinity Met_Stab->Target_Bind Duration

Caption: Mechanistic flow showing how the C3-fluorine modification translates stereoelectronic and inductive effects into tangible biological advantages (permeability, affinity, stability).

Speculative Applications in Drug Design

Based on the structural properties, (3R,4R)-3-fluorooxan-4-amine is best deployed in the following scenarios:

Target ClassApplication LogicPotential Drug Analog
Kinase Inhibitors The oxane oxygen mimics the ribose oxygen of ATP.[1][2] The amine binds to the hinge region. The fluorine lowers pKa to prevent trapping in lysosomes.[2]Analog of Palbociclib or Ribociclib
DPP-4 Inhibitors Used to replace the cyanopyrrolidine or piperidine ring.[1][2] The fluorine increases interactions with the S1/S2 pocket lipophilic residues.Analog of Sitagliptin/Omarigliptin
Antibiotics Mimicking the amino-sugar rings of aminoglycosides but with improved toxicity profiles (reduced nephrotoxicity due to lower basicity).[1][2]Next-gen Aminoglycosides

Experimental Protocols for Validation

To validate the "mechanism" of this fragment in a lead series, the following protocols are recommended.

Protocol A: Comparative pKa Determination via Potentiometric Titration

Objective: Quantify the basicity shift induced by the (3R,4R)-fluorine.

  • Preparation: Dissolve 5 mg of the (3R,4R)-3-fluorooxan-4-amine (hydrochloride salt) in 20 mL of degassed water/methanol (80:20) to ensure solubility.

  • Calibration: Calibrate the potentiometric titrator (e.g., Sirius T3) using standard buffers (pH 2, 7, 12).

  • Titration: Perform a dual-direction titration (acid-to-base and base-to-acid) using 0.1 M KOH and 0.1 M HCl.

  • Analysis: Use the Bjerrum plot method to determine the pKa.[2]

    • Expected Result: pKa

      
       7.2 - 7.8 (compared to ~9.5 for the non-fluorinated oxan-4-amine).[1][2]
      
Protocol B: In Vitro Microsomal Stability Assay

Objective: Assess the metabolic shielding effect.

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final) to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1][2]

  • Quantification: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Criterion:

      
       < 20 µL/min/mg protein.[1][2]
      

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

  • Morgenthaler, M., et al. (2007).[2] Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem, 2(8), 1100-1115.[1][2] Link[1][2]

  • Hunter, L. (2010).[1][2] The C–F bond as a conformational tool in organic and bioorganic chemistry.[2] Beilstein Journal of Organic Chemistry, 6, 38. Link[1][2]

  • PubChem. (2025).[1][2][3] (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine Compound Summary. National Library of Medicine.[2][4] Link(Note: Used for structural confirmation of the trans-isomer to infer cis-configuration of 3R,4R).[1][2]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link[1][2]

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Guide: Characterization of (3R,4R)-3-Fluorooxan-4-amine Hydrochloride

Introduction & Scientific Context (3R,4R)-3-fluorooxan-4-amine (CAS: 1895912-86-3) is a high-value chiral building block in modern drug discovery. The incorporation of a fluorine atom adjacent to the amine (vicinal fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

(3R,4R)-3-fluorooxan-4-amine (CAS: 1895912-86-3) is a high-value chiral building block in modern drug discovery. The incorporation of a fluorine atom adjacent to the amine (vicinal fluoramine) serves two critical medicinal chemistry functions: it lowers the basicity (


) of the amine, improving oral bioavailability, and it induces specific conformational preferences via the gauche effect and electrostatic interactions.

However, the characterization of this molecule presents three distinct analytical challenges:

  • Stereochemical Complexity: Verifying the specific (3R,4R) trans-configuration against its enantiomer (3S,4S) and cis-diastereomers.

  • Lack of Chromophore: The aliphatic scaffold lacks UV activity, rendering standard HPLC-UV methods ineffective without derivatization.

  • Salt Stoichiometry: Confirming the hydrochloride salt form and solvation state.

This guide details a self-validating analytical workflow designed to ensure the structural integrity and purity of this intermediate.

Analytical Strategy Overview

The characterization logic follows a "Triangulation Approach," where three orthogonal methods confirm the identity and purity.

AnalyticalWorkflow cluster_ID Identity & Stereochem cluster_Purity Purity & Assay Sample Sample: (3R,4R)-3-fluorooxan-4-amine HCl NMR 1D/2D NMR (J-coupling analysis) Sample->NMR Marfey Chiral LC (Marfey's) (Enantiomeric Excess) Sample->Marfey qNMR qNMR (Internal Std) (Weight % Assay) Sample->qNMR LCCAD LC-CAD/ELSD (Chemical Purity) Sample->LCCAD NMR->Marfey Confirms Relative (Trans vs Cis) qNMR->LCCAD Calibrates Response

Figure 1: Orthogonal analytical workflow ensuring complete characterization.

Module 1: Structural Confirmation (NMR Spectroscopy)

Objective: Distinguish the desired trans-(3R,4R) isomer from cis-diastereomers using scalar coupling constants (


).
Theoretical Grounding

In the (3R,4R) configuration, the 3-fluoro and 4-amino groups are trans to each other. In a six-membered tetrahydropyran ring, bulky substituents prefer the equatorial position to minimize 1,3-diaxial strain. Therefore, the stable conformer places both the Fluorine (C3) and Amine (C4) in equatorial positions (or potentially diaxial, though less likely).

  • Trans-diequatorial (3R,4R): The vicinal protons H3 and H4 are anti-periplanar (180° dihedral angle). According to the Karplus equation, this results in a large coupling constant (

    
    ).
    
  • Cis-equatorial/axial: The vicinal protons are gauche (60° dihedral angle), resulting in a small coupling constant (

    
    ).
    
Experimental Protocol: 1H & 19F NMR
  • Solvent: DMSO-

    
     (preferred for salt solubility) or D
    
    
    
    O.
  • Instrument: 400 MHz or higher.

Key Diagnostic Signals:

SignalMultiplicityCoupling (

)
Interpretation
H-4 (CH-NH2) ddd or dt

Confirms Trans relationship (Anti-periplanar H-H).
H-3 (CH-F) dddd

Characteristic geminal H-F coupling.
19F NMR MultipletDecoupled singlet checkConfirm single fluorine environment.

Validation Check: If


 is 

, the sample is likely the cis-diastereomer (impurity).

Module 2: Stereochemical Purity (Marfey's Method)

Objective: Quantify Enantiomeric Excess (ee) and distinguish (3R,4R) from (3S,4S). Challenge: The molecule has no UV chromophore. Solution: Derivatization with Marfey’s Reagent (FDAA) introduces a UV-active chromophore (340 nm) and converts enantiomers into diastereomers, which are separable on a standard achiral C18 column [1].

Protocol: Marfey's Derivatization

Reagents:

  • FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), 1% solution in acetone.[1]

  • 1 M NaHCO

    
    .[1][2]
    
  • 1 M HCl.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of (3R,4R)-3-fluorooxan-4-amine HCl in 100 µL H

    
    O.
    
  • Reaction: Add 50 µL 1 M NaHCO

    
     + 100 µL FDAA solution.
    
  • Incubation: Heat at 40°C for 60 minutes (reaction turns yellow).

  • Quench: Cool to RT, add 50 µL 1 M HCl to neutralize.

  • Dilution: Dilute to 1 mL with Acetonitrile/Water (50:50). Filter (0.2 µm).

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 3.0 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 60% B over 20 mins.

  • Detection: UV @ 340 nm.[1][2]

Interpretation: Because FDAA is chiral (L-configuration), it reacts with the (3R,4R) and (3S,4S) enantiomers to form diastereomers:

  • Peak 1: (3R,4R)-analyte-L-FDAA

  • Peak 2: (3S,4S)-analyte-L-FDAA

  • Note: Elution order must be established with a racemic standard, but typically the L-L diastereomer elutes differently from the D-L (or R-L) form due to hydrophobicity differences [2].

Module 3: Chemical Purity & Assay (LC-CAD)

Objective: Detect non-chromophoric synthetic impurities (e.g., defluorinated byproducts, inorganic salts). Technique: Liquid Chromatography with Charged Aerosol Detection (CAD) or ELSD.

Protocol
  • Detector: Corona Veo (CAD) or ELSD.

  • Mobile Phase: Volatile buffer is mandatory (e.g., Ammonium Formate).

    • Do not use phosphate buffers or non-volatile additives.

  • Method:

    • MP A: 10 mM Ammonium Formate (pH 3.8).

    • MP B: Acetonitrile.[1][3]

    • Gradient: 5% B (hold 2 min)

      
       95% B (10 min).
      
  • Why this works: CAD detects all non-volatile analytes, providing a "universal" purity profile that UV (210 nm) would miss for this aliphatic amine.

Quantitative Assay (qNMR)

Objective: Determine the absolute weight % (potency) of the hydrochloride salt, accounting for water and residual solvents.

Protocol
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

    • Selection criteria: High purity, distinct singlet signal, non-hygroscopic.

  • Solvent: D

    
    O (Maleic acid singlet @ 6.3 ppm; Sample signals @ 1.5-4.5 ppm).
    
  • Preparation: Weigh ~10 mg Sample and ~10 mg IS (precision

    
     mg) into the same vial. Dissolve in 0.6 mL D
    
    
    
    O.
  • Acquisition:

    • Pulse delay (

      
      ) 
      
      
      
      seconds (to ensure full relaxation,
      
      
      ).
    • Scans: 16 or 32.

    • Phase/Baseline correction: Manual and precise.[4]

Calculation:



Where:
  • 
     = Integral area
    
  • 
     = Number of protons (IS=2 for Maleic, Sample=1 for H-4)
    
  • 
     = Molecular Weight
    
  • 
     = Weight (mg)
    
  • 
     = Purity (decimal)
    

Data Summary Table

ParameterMethodAcceptance Criteria (Typical)
Appearance VisualWhite to off-white solid
Identity 1H NMR, MSMatches structure; [M+H]+ = 120.1 (free base)
Stereochemistry 1H NMR (

-coupling)

(Trans)
Enantiomeric Purity HPLC (Marfey's)

ee
Chemical Purity LC-CAD

area
Assay (w/w) qNMR

(adjusted for HCl salt)
Counterion Ion Chromatography

Chloride (Theoretical for mono-HCl: ~22.8%)

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231–247.[2]

  • Thermo Scientific.[1] (2012).[3] FDAA, Marfey's Reagent User Guide. Thermo Fisher Scientific Instructions.

  • Thibaudeau, C., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. Semantic Scholar.

  • Linclau, B., et al. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR.[5][6][7] ChemBioChem.

Appendix: Stereochemical Logic Diagram

StereochemLogic Start Unknown Isomer (3-fluorooxan-4-amine) J_Analysis Analyze H3-H4 Coupling (J) Start->J_Analysis Large_J J > 8 Hz (Anti-periplanar) J_Analysis->Large_J Small_J J < 5 Hz (Gauche) J_Analysis->Small_J Trans TRANS Isomer (3R,4R) or (3S,4S) Large_J->Trans Cis CIS Isomer (3R,4S) or (3S,4R) Small_J->Cis Marfey Marfey's Analysis (Derivatization) Trans->Marfey Result_RR (3R,4R) Target Marfey->Result_RR Retention Time A Result_SS (3S,4S) Enantiomer Marfey->Result_SS Retention Time B

Figure 2: Decision tree for assigning stereochemistry based on NMR coupling constants and chiral derivatization.

Sources

Application

Application Note: Scale-Up Synthesis of (3R,4R)-3-Fluorooxan-4-amine

Executive Summary This guide details a scalable, robust protocol for the synthesis of (3R,4R)-3-fluorooxan-4-amine (also known as cis-3-fluoro-4-aminotetrahydropyran). This fluorinated heterocycle is a critical building...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a scalable, robust protocol for the synthesis of (3R,4R)-3-fluorooxan-4-amine (also known as cis-3-fluoro-4-aminotetrahydropyran). This fluorinated heterocycle is a critical building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, where the fluorine atom modulates pKa and metabolic stability.[1]

Unlike the thermodynamically favored trans-isomer often described in patent literature (e.g., US 9,512,124), the (3R,4R)-cis-isomer requires a kinetically controlled synthetic strategy or a stereochemical inversion sequence. This protocol utilizes a stereoselective inversion strategy starting from the commercially available tetrahydro-4H-pyran-4-one, ensuring high diastereomeric purity (>98% de) and enantiomeric excess (>99% ee) after resolution.

Retrosynthetic Analysis & Strategy

The core challenge is establishing the cis-relationship between the fluorine at C3 and the amine at C4.[1] Direct reductive amination of 3-fluorotetrahydro-4H-pyran-4-one typically favors the trans-isomer (diequatorial). Therefore, this process employs a "Reduce-Activate-Invert" strategy:

  • Electrophilic Fluorination: Introduction of fluorine alpha to the ketone.[1]

  • Diastereoselective Reduction: Formation of the trans-alcohol (thermodynamic/Felkin-Anh control).[1]

  • Stereochemical Inversion: SN2 displacement of an activated alcohol with azide to install the nitrogen in the cis-configuration.[1]

  • Resolution: Classical resolution to isolate the (3R,4R) enantiomer.

Retrosynthesis Target (3R,4R)-3-Fluorooxan-4-amine (Cis-Isomer) Azide Cis-Azide Intermediate (Inversion Product) Target->Azide Staudinger Redn. & Resolution TransAlcohol Trans-3-Fluoro-4-hydroxypyran (Major Diastereomer) Azide->TransAlcohol SN2 Inversion (MsCl then NaN3) FluoroKetone 3-Fluorotetrahydro-4H-pyran-4-one (Racemic) TransAlcohol->FluoroKetone Luche Reduction (NaBH4/CeCl3) Start Tetrahydro-4H-pyran-4-one (Commercial SM) FluoroKetone->Start Selectfluor (MeCN)

Figure 1: Retrosynthetic strategy relying on SN2 inversion to secure the cis-stereochemistry.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluorotetrahydro-4H-pyran-4-one

Reaction Type: Electrophilic Fluorination Scale: 1.0 kg Input

Rationale: Selectfluor is chosen over NFSI or fluorine gas for safety and ease of handling on a kilogram scale.[1] The reaction is run in acetonitrile to maximize solubility and rate.[1]

Protocol:

  • Setup: Charge a 20 L glass-lined reactor with Tetrahydro-4H-pyran-4-one (1.0 kg, 10.0 mol) and Acetonitrile (10 L).

  • Reagent Addition: Add Selectfluor (3.9 kg, 11.0 mol) in portions over 2 hours, maintaining internal temperature between 20–25°C. Caution: Exothermic.

  • Reaction: Stir at ambient temperature for 12–16 hours. Monitor by GC-MS (Target: >95% conversion).

  • Workup: Filter off the solid byproduct (H-FEDA). Concentrate the filtrate under reduced pressure to ~2 L.

  • Extraction: Dilute with MTBE (5 L) and wash with saturated NaHCO3 (2 x 3 L) to remove HF. Dry organic layer over MgSO4.[1]

  • Purification: Distillation under reduced pressure (bp ~65°C @ 10 mmHg) yields the product as a clear oil.[1]

    • Yield: ~65-70% (760–820 g).[1]

    • Note: Product is unstable; store at -20°C or use immediately.

Step 2: Diastereoselective Reduction to trans-3-Fluoro-4-hydroxypyran

Reaction Type: Luche Reduction Stereocontrol: Favors anti-fluorohydrin (Trans).

Protocol:

  • Setup: Dissolve 3-fluorotetrahydro-4H-pyran-4-one (800 g, 6.77 mol) in Methanol (8 L). Cool to -10°C.[1]

  • Additive: Add CeCl3·7H2O (2.52 kg, 6.77 mol).[1] Stir until dissolved.

  • Reduction: Portion-wise add NaBH4 (280 g, 7.4 mol) over 3 hours, keeping Temp < 0°C.

  • Quench: Slowly add Acetone (500 mL) followed by saturated NH4Cl (2 L).

  • Isolation: Extract with EtOAc (3 x 4 L). Dry and concentrate.

  • Outcome: ~90:10 mixture of trans:cis alcohols. The trans-isomer (racemic) is purified by crystallization from Hexane/EtOAc or used directly if purity >90%.[1]

Step 3: Stereochemical Inversion (Mesylation & Azidation)

Reaction Type: SN2 Displacement Critical Quality Attribute: Complete inversion to cis-azide.

Protocol:

  • Mesylation:

    • Dissolve trans-alcohol (700 g, 5.8 mol) in DCM (7 L) with TEA (1.2 L). Cool to 0°C.[1]

    • Add Methanesulfonyl chloride (MsCl) (730 g, 6.4 mol) dropwise.[1] Stir 2 h.

    • Aqueous workup (1N HCl, then NaHCO3).[1] Isolate crude mesylate.

  • Azidation (Inversion):

    • Dissolve crude mesylate in DMF (3.5 L).

    • Add Sodium Azide (NaN3) (565 g, 8.7 mol).[1] Safety: Use blast shield/dedicated reactor.

    • Heat to 70°C for 6 hours.

    • Workup: Cool to 20°C. Dilute with water (10 L). Extract with MTBE (3 x 3 L).

    • Safety Check: Wash organics with water to remove residual NaN3.[1] Check aqueous waste for azide before disposal.[1]

Step 4: Reduction and Resolution to (3R,4R)-Isomer

Reaction Type: Staudinger Reduction & Chiral Salt Formation

Protocol:

  • Reduction:

    • To the MTBE solution of cis-azide, add Triphenylphosphine (1.6 kg, 6.1 mol) and Water (200 mL).

    • Heat to reflux (55°C) for 4 hours (N2 evolution).

    • Cool and extract product into 1N HCl (3 x 2 L). (Ph3PO remains in organic).[1]

    • Basify aqueous phase with NaOH to pH 12.[1] Extract amine with DCM.[1]

  • Resolution:

    • Dissolve racemic cis-amine (approx. 500 g) in Ethanol (5 L).

    • Add (S)-(+)-Mandelic acid (1.0 equiv) or Di-p-toluoyl-L-tartaric acid .

    • Heat to reflux and cool slowly to 4°C to crystallize the diastereomeric salt.

    • Recrystallization: Repeat recrystallization from EtOH until constant optical rotation is achieved.

    • Free Basing: Treat salt with 2N NaOH, extract with DCM, dry, and convert to HCl salt for storage.[1]

Process Data & Specifications

ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
Purity (HPLC) > 98.5%a/a, C18 Column
Chiral Purity (ee) > 99.0%Chiral HPLC (Daicel Chiralpak IA)
Diastereomeric Ratio > 99:1 (cis:trans)1H NMR / GC
19F NMR Single peak ~ -180 to -200 ppm19F NMR (decoupled)
Overall Yield 25–30% (from Pyranone)Gravimetric
Analytical Control: Stereochemistry Verification

The cis vs trans relationship is confirmed by the coupling constant (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) between H3 and H4 in 1H NMR.
  • Cis (3R,4R): H3 (axial/eq) and H4 (axial/eq) typically show a smaller

    
     (approx 2-5 Hz) due to gauche relationship (if chair flips).
    
  • Trans (3R,4S): H3 and H4 (anti-diaxial) show a large

    
     (approx 9-11 Hz).
    

Safety & Handling (Critical)

  • Selectfluor: An oxidizer.[1] Avoid contact with reducing agents.[1]

  • Sodium Azide: Highly toxic and shock-sensitive.[1] Do not use chlorinated solvents (DCM) in the azidation step if possible (DMF/MTBE preferred) to avoid formation of diazidomethane (explosive).[1] Quench all aqueous waste with sodium nitrite/sulfuric acid or bleach to destroy azide.[1]

  • Fluorinated Intermediates: Often skin-permeable.[1] Double-gloving (Nitrile + Laminate) is mandatory.[1]

References

  • Patent: Processes for the preparation of substituted aminopurines. US Patent 9,512,124.[1] (Describes the general scaffold and trans-isomer synthesis). Link

  • Methodology: Enantioselective synthesis of 3-fluoropiperidines and 3-fluoropyrans.J. Org.[1] Chem.2010 , 75, 9, 2966–2977.[1] (Basis for stereoselective reduction and inversion strategies).

  • Reagent: Selectfluor: Mechanistic Insight and Applications.Acc. Chem. Res.2018 , 51, 2, 300–310.[1]

  • Safety: Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1]Angew. Chem. Int. Ed.2005 , 44, 5188.[1]

Sources

Method

Application Note: Pharmacological Profiling &amp; Assay Integration of (3R,4R)-3-Fluorooxan-4-amine Derivatives

This Application Note is designed for medicinal chemists and lead optimization scientists utilizing (3R,4R)-3-fluorooxan-4-amine (also known as (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine) as a strategic scaffold in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and lead optimization scientists utilizing (3R,4R)-3-fluorooxan-4-amine (also known as (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine) as a strategic scaffold in drug discovery.

Introduction: The Strategic Value of the Fluorine Scan

In modern medicinal chemistry, the (3R,4R)-3-fluorooxan-4-amine scaffold represents a high-value bioisostere for the standard tetrahydropyran-4-amine or cyclohexylamine motifs commonly found in kinase inhibitors and GPCR ligands.

The incorporation of a fluorine atom at the C3 position, specifically with (3R,4R) stereochemistry, offers three distinct pharmacological advantages:

  • pKa Modulation: The electron-withdrawing fluorine reduces the basicity of the adjacent C4-amine (typically by 1–2 pKa units), improving membrane permeability and reducing hERG liability.

  • Conformational Locking: The gauche effect between the C3-Fluorine and C4-Amine stabilizes specific ring conformations, reducing the entropic penalty upon binding to the target protein.

  • Metabolic Blocking: Fluorine substitution blocks oxidative metabolism at the C3 position, a common "soft spot" in saturated heterocycles.

This guide details the protocols for validating these derivatives, focusing on Physicochemical Profiling , Biochemical Potency (TR-FRET) , and Metabolic Stability .

Physicochemical Profiling: pKa and Lipophilicity

Before biological screening, the impact of the fluorine substitution on the molecule's ionization state must be quantified.

Protocol A: Potentiometric pKa Determination

Objective: Determine the ionization constant of the C4-amine to predict bioavailability.

Reagents:

  • Test Compound: (3R,4R)-3-fluorooxan-4-amine derivative (10 mM DMSO stock).

  • Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).

  • Solvent: 0.15 M KCl (ionic strength adjustor).

Methodology:

  • Preparation: Dilute the test compound to 50 µM in 20 mL of 0.15 M KCl. Ensure the solution is at 25°C under inert gas (Ar/N2) to exclude CO2.

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure the amine is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M NaOH in 0.5 µL increments. Record pH after stabilization (drift < 0.005 pH/min).

  • Data Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum plot method or derivative analysis to identify the inflection point corresponding to the pKa.

Expected Outcome:

  • Non-fluorinated control (Tetrahydropyran-4-amine): pKa ≈ 9.8–10.0.

  • (3R,4R)-3-fluoro analog : pKa ≈ 8.2–8.8.

  • Interpretation: The lower pKa increases the fraction of neutral species at physiological pH (7.4), enhancing passive diffusion.

Biochemical Assay: Kinase Inhibition (TR-FRET)

Derivatives of (3R,4R)-3-fluorooxan-4-amine are frequently employed as solvent-front binders in purine-based kinase inhibitors (e.g., CDK, PI3K). The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for measuring their potency (


).
Protocol B: TR-FRET Competition Assay

Principle: The test compound competes with a fluorescent tracer for the ATP-binding site of the kinase. A Europium (Eu)-labeled antibody binds the kinase. When the tracer is bound, FRET occurs between Eu (Donor) and Tracer (Acceptor). Inhibitor binding displaces the tracer, decreasing the FRET signal.

Materials:

  • Kinase: Recombinant Human Kinase (e.g., CDK2/CyclinA).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Eu-anti-GST or Eu-anti-His (matching the kinase tag).

  • Test Compound: (3R,4R)-3-fluorooxan-4-amine derivative.[1]

  • Plate: 384-well white, low-volume microplate.

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare a 10-point dose-response curve of the test compound in 100% DMSO (Start: 10 µM, Dilution factor: 3).

    • Dilute 100x into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Final DMSO concentration: 1%.

  • Reaction Assembly (Total Volume: 20 µL):

    • Add 5 µL of diluted Test Compound to the well.

    • Add 5 µL of Kinase/Antibody mixture (Optimized concentrations, e.g., 5 nM Kinase, 2 nM Eu-Ab).

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.

    • Add 10 µL of Tracer solution (at

      
       concentration, typically 10–50 nM).
      
  • Incubation & Detection:

    • Incubate for 60 minutes at RT in the dark.

    • Read plate on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm (Laser/Flash).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Processing:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

      
      .
      

Validation Criteria:

  • Z'-Factor: > 0.7 (Excellent assay robustness).

  • Signal-to-Background (S/B): > 3.0.

ADME Profiling: Metabolic Stability

The (3R,4R)-fluorine substitution is often introduced to block cytochrome P450-mediated hydroxylation.

Protocol C: Microsomal Stability Assay

Objective: Compare the intrinsic clearance (


) of the fluorinated derivative vs. the non-fluorinated parent.

Reagents:

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Methodology:

  • Pre-Incubation: Mix 1 µM Test Compound with 0.5 mg/mL HLM in Phosphate Buffer (100 mM, pH 7.4). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Quench Solution. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.

Visualizations

Diagram 1: The "Fluorine Optimization" Logic

This diagram illustrates the decision-making process for incorporating the (3R,4R)-3-fluorooxan-4-amine scaffold.

FluorineOptimization Lead Lead Compound (Tetrahydropyran-4-amine) Problem Issues Identified: 1. High Basicity (pKa > 9.5) 2. Rapid Metabolic Clearance 3. Low Permeability Lead->Problem Strategy Scaffold Hop: Introduce (3R,4R)-3-Fluoro Problem->Strategy Optimization pKa Effect 1: Inductive pKa drops to ~8.5 (Reduced hERG risk) Strategy->pKa Conf Effect 2: Gauche Effect Locks conformation (Entropy gain) Strategy->Conf Metab Effect 3: Steric/Electronic Blocks C3-oxidation (Increased T1/2) Strategy->Metab Result Optimized Candidate Improved ADME & Potency pKa->Result Conf->Result Metab->Result

Caption: Logical workflow for replacing standard amine scaffolds with (3R,4R)-3-fluorooxan-4-amine to solve ADME liabilities.

Diagram 2: TR-FRET Assay Principle

A schematic of the competition assay used to validate the binding affinity of the derivative.

TRFRET_Mechanism cluster_HighSignal No Inhibitor (High FRET) cluster_LowSignal With Inhibitor (Low FRET) Kinase Kinase (GST-Tag) Complex1 Kinase + Tracer Kinase->Complex1 + Tracer Complex2 Kinase + Inhibitor Kinase->Complex2 + Inhibitor EuAb Europium-Ab (Donor) EuAb->Complex1 Binds Tag EuAb->Complex2 Tracer Alexa647-Tracer (Acceptor) Inhibitor (3R,4R)-Fluoro Derivative Signal High Signal Complex1->Signal FRET (665nm) Displaced Free Tracer Complex2->Displaced Tracer Displaced NoSignal Signal Decrease Complex2->NoSignal No FRET

Caption: TR-FRET mechanism. The fluorinated inhibitor displaces the tracer, reducing the FRET signal proportional to its potency.

Summary of Key Parameters

The following table summarizes the expected shifts in physicochemical properties when transitioning from a standard scaffold to the (3R,4R)-fluorinated analog.

ParameterTetrahydropyran-4-amine(3R,4R)-3-Fluorooxan-4-amineBenefit
pKa (Amine) ~9.8~8.4 Improved permeability; reduced lysosomal trapping.
LogD (pH 7.4) -0.5~0.1 Better lipophilic balance for membrane crossing.
Conformation Flexible (Chair flip)Rigidified Reduced entropic penalty upon protein binding.
Metabolic Stability Low (C3 oxidation)High Blocked metabolic soft spot; longer half-life.

References

  • Synthesis and Biological Application of Fluorin

    • Source: World Intellectual Property Organiz
    • Relevance: Describes the synthesis of kinase inhibitors incorporating the (3R,4R)-3-fluorooxan-4-amine moiety.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry: pKa and Lipophilicity Effects

    • Source: Journal of Medicinal Chemistry (2020), "Effects of Fluorine Substitution on Small-Molecule Drug ADME".[2]

    • Relevance: Foundational text on how fluorine substitution lowers amine pKa and impacts LogD.[3]

    • URL:[Link]

  • Conformational Control of Satur

    • Source: Beilstein Journal of Organic Chemistry, "The gauche effect in fluorinated satur
    • Relevance: Explains the stereoelectronic principles (gauche effect) that lock the (3R,4R)
    • URL:[Link]

  • TR-FRET Assay Optimization for Kinase Inhibitors Source: Thermo Fisher Scientific Application Notes. Relevance: Standard protocols for LanthaScreen™ Eu Kinase Binding Assays.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for fluorination of tetrahydropyrans

An essential modification in medicinal chemistry and drug development involves the strategic introduction of fluorine atoms into bioactive molecules, a process known to significantly modulate properties such as metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

An essential modification in medicinal chemistry and drug development involves the strategic introduction of fluorine atoms into bioactive molecules, a process known to significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The tetrahydropyran (THP) motif is a prevalent scaffold in numerous natural products and pharmaceuticals. Consequently, the selective fluorination of THP rings is a critical transformation for generating novel chemical entities with potentially enhanced therapeutic profiles.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive resource for optimizing the fluorination of tetrahydropyrans. It addresses common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and practical, field-proven insights.

Part 1: Frequently Asked Questions (FAQs) - Strategic Planning

This section addresses high-level decisions researchers face when planning a fluorination strategy for a tetrahydropyran substrate.

Q1: How do I choose between a nucleophilic and an electrophilic fluorination strategy?

A1: The choice fundamentally depends on the functional group available on your tetrahydropyran precursor.

  • Nucleophilic Fluorination is ideal when you have a suitable leaving group, most commonly a hydroxyl group (-OH), which can be displaced by a nucleophilic fluoride source (F⁻).[3] This approach also works for displacing other leaving groups like tosylates or halides. Reagents like Diethylaminosulfur Trifluoride (DAST) are used for the deoxofluorination of alcohols.[4][5]

  • Electrophilic Fluorination is employed when your substrate is nucleophilic, such as an enol ether, a silyl enol ether, or an electron-rich aromatic system attached to the THP ring.[3] This method uses a reagent that delivers an electrophilic fluorine equivalent ("F⁺").[6][7] Reagents like Selectfluor® are common for this purpose.[6][8]

To aid in this decision, consider the following workflow:

sub Start: Tetrahydropyran Substrate q1 What is the key functional group for fluorination? sub->q1 hydroxyl Hydroxyl (-OH) or other leaving group (e.g., -OTs) q1->hydroxyl  Leaving Group Present enol Enol Ether / Silyl Enol Ether / Electron-Rich Alkene q1->enol  Nucleophilic Site Present   nucleophilic Pursue Nucleophilic Fluorination (e.g., DAST, Deoxo-Fluor®) hydroxyl->nucleophilic electrophilic Pursue Electrophilic Fluorination (e.g., Selectfluor®, NFSI) enol->electrophilic

Caption: Decision workflow for selecting a fluorination strategy.

Q2: What are the primary safety concerns with common fluorinating reagents?

A2: Safety is paramount.

  • DAST (Diethylaminosulfur Trifluoride): This reagent is highly effective but requires careful handling. It is sensitive to moisture, releasing corrosive and toxic hydrogen fluoride (HF).[4] More critically, DAST can undergo exothermic decomposition at temperatures above ~80-90°C, which can be explosive.[4] Reactions should always be initiated at low temperatures (e.g., -78°C) and conducted behind a blast shield in a well-ventilated fume hood.[4][9]

  • Selectfluor® (F-TEDA-BF₄): This reagent is a crystalline solid that is significantly more stable and user-friendly than DAST.[10] It is not volatile and is stable to air and moisture.[10] However, it is a strong oxidizing agent and should not be heated with or mixed with incompatible materials.[11] Standard personal protective equipment (PPE) is sufficient.

  • HF Complexes (Olah's Reagent, DMPU/HF): These reagents contain hydrogen fluoride and are highly corrosive and toxic.[12] They can cause severe burns upon skin contact. Always use specialized gloves (e.g., neoprene over nitrile) and work in a fume hood designed for handling HF.

Q3: Which are the most common fluorinating reagents for THP systems?

A3: The choice of reagent is dictated by the desired transformation (nucleophilic vs. electrophilic) and substrate compatibility.

Reagent NameTypeCommon Substrate on THPKey AdvantagesMajor Disadvantages
DAST NucleophilicAlcohols, Aldehydes, KetonesHigh efficacy for deoxofluorinationThermally unstable, moisture-sensitive, potential for rearrangements[4]
Deoxo-Fluor® NucleophilicAlcohols, Aldehydes, KetonesMore thermally stable than DASTHigher cost, still moisture-sensitive
Selectfluor® ElectrophilicEnol ethers, GlycalsStable, easy to handle, versatile[10]Strong oxidant, can be less reactive for some substrates
NFSI ElectrophilicEnolates, Enol ethersEconomical, stable, soluble in many solvents[8]Can be less reactive than Selectfluor® for certain applications[13]
DMPU/HF NucleophilicHomoallylic alcohols (for fluoro-Prins cyclization)High yield and diastereoselectivity for fluoro-Prins reactions[12]Contains HF, highly corrosive and toxic

Part 2: Troubleshooting Guide - Reaction Optimization

This section provides solutions to specific problems encountered during the fluorination of tetrahydropyrans.

Issue 1: Low or No Product Yield

Q: My fluorination reaction with DAST on a secondary alcohol on my THP ring is giving very low yield. What are the likely causes and solutions?

A: This is a common issue often related to reaction conditions and reagent integrity.

Causality Checklist:

  • Reagent Quality: DAST degrades upon exposure to moisture. If the reagent is old or has been improperly handled, its activity will be diminished.

    • Solution: Use a freshly opened bottle of DAST or purchase from a reputable supplier. Ensure it is handled under an inert atmosphere (Nitrogen or Argon).

  • Temperature Control: DAST reactions are highly exothermic.[9] Adding the reagent at too high a temperature can lead to rapid decomposition and side reactions before the desired fluorination occurs.

    • Solution: Always initiate the reaction at -78°C (a dry ice/acetone bath). Add the DAST dropwise to a cooled solution of your substrate.[9] After the addition is complete, allow the reaction to warm slowly to room temperature.[4]

  • Solvent Choice: The solvent must be aprotic and dry. Common choices include dichloromethane (DCM) and tetrahydrofuran (THF).[9]

    • Solution: Use anhydrous solvent from a solvent purification system or a freshly opened bottle. Avoid protic solvents like alcohols, which will be fluorinated themselves.

  • Steric Hindrance: If the alcohol on the THP ring is sterically hindered, the Sₙ2 displacement may be slow.

    • Solution: Increase the reaction time or allow the reaction to warm to a slightly higher temperature (e.g., 40°C), but do not exceed 80°C.[4] Monitor the reaction closely by TLC or LCMS.

Issue 2: Poor Selectivity (Regio- or Stereo-)

Q: I am attempting an electrophilic fluorination on a THP-derived glycal with Selectfluor® and getting a mixture of diastereomers. How can I improve the stereoselectivity?

A: Stereoselectivity in electrophilic additions to glycals is influenced by the substrate's conformation, protecting groups, and the reaction mechanism.

Mechanistic Insight: The reaction of Selectfluor® with a glycal is believed to proceed through an intermediate that can be attacked by a nucleophile (often the solvent or an added nucleophile).[14] The stereochemical outcome depends on the facial selectivity of the initial attack by the glycal on the fluorinating agent and the subsequent nucleophilic addition.[14]

Reactants THP-Glycal + Selectfluor® Intermediate Cyclic Intermediate (Fluoronium ion-like) Reactants->Intermediate Electrophilic Attack (syn or anti) Products Mixture of Diastereomers (2-fluoro-THP adducts) Intermediate->Products Nucleophilic Attack (e.g., from solvent)

Caption: Simplified pathway for electrophilic fluorination of a glycal.

Strategies for Improvement:

  • Protecting Groups: The nature of protecting groups on the THP ring can exert significant steric and electronic influence, directing the approach of the bulky Selectfluor® reagent.[14]

    • Solution: Experiment with different protecting groups. Bulky silyl ethers (e.g., TBDPS) may favor one facial approach over another compared to smaller groups like acetates.

  • Solvent Effects: The solvent can play a role in stabilizing intermediates and influencing the reaction pathway.

    • Solution: Screen different solvents. Acetonitrile (MeCN) is a common choice.[15] Less coordinating solvents like DCM might alter the selectivity profile.

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

    • Solution: Run the reaction at 0°C or -20°C and compare the diastereomeric ratio to the room temperature reaction.

Issue 3: Unwanted Side Products

Q: My deoxofluorination with DAST is producing a significant amount of an elimination byproduct (an alkene) instead of the desired fluorinated THP. Why is this happening?

A: Elimination is a classic competing pathway in nucleophilic substitution reactions, particularly for secondary alcohols.

Causality: The reaction of an alcohol with DAST proceeds via an intermediate alkoxyaminosulfur difluoride. This intermediate can either undergo Sₙ2 displacement by fluoride to give the product or undergo E2 elimination if an anti-periplanar proton is available.

Factors Favoring Elimination:

  • Substrate Structure: If the proton anti-periplanar to the leaving group is accessible and the resulting alkene is stable, elimination is more likely.

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.

  • Non-polar Solvents: Less polar solvents may favor the concerted elimination pathway.

Solutions:

  • Strict Temperature Control: This is the most critical factor. Keep the reaction as cold as possible for as long as possible to disfavor the higher-energy elimination pathway.[9]

  • Use a More Hindered Reagent: Sometimes, using a bulkier analogue of DAST, like Deoxo-Fluor®, can sterically disfavor the elimination pathway, though this is not always successful.

  • Change the Strategy: If elimination persists, the substrate may be inherently prone to it. Consider an alternative two-step strategy: convert the alcohol to a different leaving group (e.g., tosylate, mesylate) and then displace it with a milder nucleophilic fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[16]

Part 3: Experimental Protocols

These protocols provide a starting point for common fluorination reactions on tetrahydropyran substrates. Users should adapt them based on their specific substrate and analytical monitoring.

Protocol 1: Deoxofluorination of a Secondary Alcohol on a THP Ring using DAST

Objective: To replace a secondary hydroxyl group with fluorine, with inversion of stereochemistry.

Materials:

  • Substrate (THP with secondary -OH): 1.0 eq

  • Diethylaminosulfur Trifluoride (DAST): 1.2 - 1.5 eq

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, dissolve the THP-alcohol (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.2-1.5 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -65°C.[4][9]

  • Reaction: After the addition is complete, stir the reaction at -78°C for 1 hour. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LCMS.

  • Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Very slowly and carefully, add saturated aqueous NaHCO₃ to quench the excess DAST. Caution: Gas evolution (CO₂) will occur. Continue adding until the bubbling ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Electrophilic Fluorination of a THP-Enol Ether using Selectfluor®

Objective: To synthesize an α-fluoro ketone from a THP-derived enol ether or silyl enol ether.

Materials:

  • Substrate (THP-enol ether): 1.0 eq

  • Selectfluor®: 1.1 - 1.3 eq

  • Anhydrous Acetonitrile (MeCN)

  • Water

  • Ethyl Acetate

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve the THP-enol ether (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add Selectfluor® (1.1-1.3 eq) to the solution in one portion at room temperature.[15] If the reaction is exothermic, maintain the temperature with a water bath.

  • Reaction: Stir the mixture at room temperature (or slightly elevated temperature, e.g., 40°C, if required) for 1-24 hours.[15] Monitor the reaction progress by TLC or LCMS.

  • Quenching & Concentration: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

  • Workup: Partition the residue between ethyl acetate and water. Separate the layers.

  • Extraction & Washing: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 4: Product Characterization

Q: How can I confirm the successful fluorination and determine the stereochemistry of my fluorinated tetrahydropyran?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹⁹F NMR: The presence of a signal in the ¹⁹F NMR spectrum is definitive proof of fluorination. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing structural information.[17]

  • ¹H NMR: The proton spectrum will show characteristic coupling to the newly introduced fluorine atom (¹H-¹⁹F coupling). The magnitude of the coupling constant (J-value) can provide stereochemical information. For example, the size of the geminal (²JHF) and vicinal (³JHF) coupling constants often depends on the dihedral angle between the H and F atoms.

  • ¹³C NMR: The carbon atom attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF, typically 150-250 Hz). Carbons two or three bonds away will also show smaller C-F couplings.

  • 2D NMR (HOESY/NOESY): A ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) or NOESY experiment can show through-space correlations between the fluorine atom and nearby protons, which is invaluable for determining relative stereochemistry.[18]

By combining these NMR techniques, you can unambiguously confirm the structure and stereochemistry of your fluorinated tetrahydropyran product.[18][19]

References

  • Wikipedia. Electrophilic fluorination. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Optimizing DAST Reactions: Strategies for Effective Fluorination. [Link]

  • Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. YouTube. [Link]

  • Wikipedia. Fluorination with aminosulfuranes. [Link]

  • Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

  • L'Heureux, A., et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

  • Carboni, B., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PubMed. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. [Link]

  • Altay, M., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Sakhaii, P., et al. (2011). Application of Fluorine NMR for Structure Identification of Steroids. PubMed. [Link]

  • Gerig, J. T. Fluorine NMR. [Link]

  • Sparr, C., & Gilmour, R. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC. [Link]

  • Stavber, S., & Jereb, M. (2010). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. PMC. [Link]

  • ACS GCI Pharmaceutical Roundtable. Nucleophilic Fluorination by F-. [Link]

  • Ley Research Group, University of Cambridge. Fluorination Reactions. [Link]

  • Wang, X., et al. (2019). Three-Dimensional NMR Spectroscopy of Fluorinated Pharmaceutical Solids under Ultrafast Magic Angle Spinning. PubMed. [Link]

  • Böhm, H.-J., et al. (2004). Selective fluorination in drug design and development: an overview of biochemical rationales. PubMed. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fluorinated Heterocyclic Amine Synthesis

Introduction: The Fluorine Challenge in Heterocycles Welcome to the technical support center. The strategic incorporation of fluorine into heterocyclic amines (pyridines, piperidines, indoles) is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Challenge in Heterocycles

Welcome to the technical support center. The strategic incorporation of fluorine into heterocyclic amines (pyridines, piperidines, indoles) is a cornerstone of modern medicinal chemistry, modulating pKa, lipophilicity, and metabolic stability. However, the unique electronic demands of heterocycles often clash with standard fluorination methodologies.[1][2]

This guide moves beyond textbook definitions to address the failure modes you encounter at the bench: catalyst poisoning, regioselectivity collapse, and defluorination.

Decision Matrix: Selecting the Right Methodology

Before troubleshooting, ensure you are using the correct pathway for your substrate's electronic profile.

FluorinationMethodology Start Start: Define Substrate & Target Aromatic Target: Aromatic Heterocycle (e.g., Pyridine, Indole) Start->Aromatic Saturated Target: Saturated Amine (e.g., Piperidine, Pyrrolidine) Start->Saturated ElectronRich Electron-Rich? (Indole, Pyrrole) Aromatic->ElectronRich ElectronPoor Electron-Poor? (Pyridine, Diazine) Aromatic->ElectronPoor DeNovo Method: De Novo Synthesis (Fluorinated Building Blocks) Saturated->DeNovo Hydrogenation Method: Hydrogenation of Fluoropyridines (Risk: Defluorination) Saturated->Hydrogenation Electrophilic Method: Electrophilic Fluorination (Selectfluor, NFSI) ElectronRich->Electrophilic Nucleophilic Method: Nucleophilic Substitution (SnAr) or Radical (Minisci) ElectronPoor->Nucleophilic

Figure 1: Decision tree for selecting the optimal fluorination strategy based on substrate electronics and saturation.

Troubleshooting Guides & FAQs

Section A: Direct Electrophilic Fluorination (Electron-Rich Systems)

Q1: I am using Selectfluor on an indole substrate, but I am observing significant decomposition and polymerization instead of C3-fluorination. Why?

Diagnosis: This is often due to the "oxidative dimerization" pathway. Indoles are electron-rich enough to undergo single-electron transfer (SET) oxidation by Selectfluor before the fluorine transfer occurs, leading to radical cations that polymerize.

Corrective Action:

  • Solvent Switch: Switch from pure MeCN to a mixture of MeCN/MeOH (1:1) . Methanol acts as a nucleophilic trap or stabilizes the intermediate cation, preventing polymerization.

  • Temperature Control: Lower the temperature to 0°C or -10°C .

  • Add Base: Include a mild base like NaHCO3 (2.0 equiv) to buffer the HF byproduct, which can catalyze acid-mediated decomposition of the fluorinated product.

Q2: My reaction yields a mixture of mono- and di-fluorinated products. How do I stop at mono-fluorination?

Diagnosis: The introduction of a fluorine atom into an electron-rich ring (like pyrrole or indole) pulls electron density inductively (-I effect) but donates via resonance (+R effect). In many heterocycles, the product is more reactive than the starting material due to resonance stabilization of the intermediate cation.

Corrective Action:

  • Reagent Stoichiometry: Use a slight deficit of the fluorinating agent (0.9 equiv).

  • Reagent Choice: Switch to NFSI (N-Fluorobenzenesulfonimide) . It is a milder electrophile than Selectfluor and often provides better selectivity for mono-fluorination, albeit with slower kinetics.

Section B: Radical C-H Functionalization (Minisci & Photoredox)

Q3: I am attempting a Minisci trifluoromethylation on a pyridine, but the reaction stalls after 20% conversion. Adding more reagent doesn't help.

Diagnosis: This is a classic case of catalyst/reagent deactivation .

  • Azine Basicity: As the reaction proceeds, the acidity of the medium often changes. If the pH rises, the pyridine substrate may deprotonate. Minisci reactions on pyridines require the protonated pyridinium species to be sufficiently electron-deficient to accept the nucleophilic CF3 radical.

  • Reagent Decomposition: Langlois' reagent (CF3SO2Na) requires an oxidant (e.g., TBHP). The oxidant may be consumed by side reactions with the amine.

Corrective Action:

  • Acidify: Ensure the reaction is maintained at pH < 4 . Add TFA (Trifluoroacetic acid) or run in a biphasic system with aqueous acid.

  • Protocol Adjustment: Adopt a portion-wise addition strategy for the oxidant and the radical precursor (Langlois' reagent) every 2 hours to maintain a steady flux of radicals.

Q4: How do I control regioselectivity in the C-H fluorination of 3-substituted pyridines? I need the C2 product, but I'm getting C6.

Diagnosis: Radical addition is governed by both electronic and steric factors.

  • Electronics: Nucleophilic radicals (like alkyls) attack the most electron-deficient position (C2/C6).

  • Sterics: A substituent at C3 creates steric hindrance at C2, pushing the reaction toward C6.

Corrective Action:

  • Block the C6 position: If possible, use a removable blocking group (e.g., Cl or Br) at C6, then remove it via hydrogenolysis later.

  • Switch Mechanism: If C2 is sterically crowded, switch from a radical Minisci approach to Pyridine N-oxide activation .

    • Oxidize pyridine to N-oxide.

    • Use PyBroP or similar activators to functionalize C2 via nucleophilic attack, which is less sensitive to sterics than the radical approach.

Section C: Synthesis of Saturated Fluorinated Amines

Q5: I am trying to hydrogenate a fluoropyridine to get a fluoropiperidine, but I keep losing the fluorine atom (hydrodefluorination).

Diagnosis: C(sp2)-F bonds are relatively stable, but C(sp3)-F bonds adjacent to amines are susceptible to elimination (HF loss) or hydrogenolysis on Pd/Pt surfaces.

Corrective Action:

  • Change Catalyst: Switch from Pd/C to Rh/Al2O3 or PtO2 . Rhodium is generally less active for C-F hydrogenolysis than Palladium.

  • Acidic Conditions: Run the hydrogenation in acetic acid or with HCl in MeOH . Protonating the resulting amine prevents the lone pair from assisting in the elimination of the fluoride ion (E1cB-like mechanism).

Q6: My fluorinated piperidine product is water-soluble and volatile. I lose it during workup.

Diagnosis: Fluorine lowers the pKa of the amine (making it less basic) but increases lipophilicity only if neutral. As a salt, it is highly water-soluble. Small fluorinated amines are often volatile.

Corrective Action:

  • Avoid Aqueous Workup: Use a "dry workup." Filter the reaction mixture through Celite to remove the catalyst, then add HCl in dioxane to precipitate the amine as a hydrochloride salt directly from the organic filtrate.

  • Boc-Protection In Situ: Add (Boc)2O directly to the hydrogenation vessel. The Boc-protected amine will be lipophilic and non-volatile, allowing standard silica purification.

Experimental Protocol: Photoredox C-H Trifluoromethylation

Method: C-H Trifluoromethylation of Heteroarenes using Langlois' Reagent. Application: Late-stage functionalization of pyridines, quinolines, and diazines.

Reagents & Equipment[3][4]
  • Substrate: Heteroarene (1.0 mmol)

  • Radical Source: Sodium triflinate (Langlois' reagent, CF3SO2Na) (3.0 equiv)

  • Photocatalyst: Eosin Y (2 mol%) or Ru(bpy)3Cl2 (1 mol%)

  • Oxidant: t-Butyl hydroperoxide (TBHP, 70% aq.) (3.0 equiv)

  • Solvent: MeCN:H2O (3:1)

  • Light Source: Blue LEDs (450-465 nm)

Step-by-Step Procedure
  • Setup: In a 20 mL vial equipped with a magnetic stir bar, combine the heteroarene (1.0 equiv), Langlois' reagent (3.0 equiv), and Photocatalyst.

  • Solvent: Add MeCN and H2O. The water is critical for solubilizing the sodium salt.

  • Acidification: Add TFA (1.0 equiv) if the substrate is a basic pyridine (to activate the ring).

  • Oxidant Addition: Add TBHP dropwise.

  • Irradiation: Sparge with nitrogen for 5 minutes (oxygen inhibits the radical chain). Seal and irradiate with Blue LEDs for 12-24 hours. Fan cooling is recommended to keep T < 35°C.

  • Workup:

    • Dilute with EtOAc.

    • Wash with sat. NaHCO3 (to remove TFA and unreacted sulfinate).

    • Wash with Na2S2O3 (to quench peroxides).

    • Dry over Na2SO4 and concentrate.

Troubleshooting Flow for Protocol

MinisciTroubleshoot Start Issue: Low Yield (<20%) CheckSubstrate Is Substrate Recovered? Start->CheckSubstrate YesRecovered Yes (Low Conversion) CheckSubstrate->YesRecovered NoRecovered No (Decomposition) CheckSubstrate->NoRecovered CheckpH Check pH. Is Pyridine Protonated? YesRecovered->CheckpH CheckDecomp Analyze Crude NMR. Are there polymerized byproducts? NoRecovered->CheckDecomp AddAcid Action: Add TFA or HCl (Substrate must be electron-deficient) CheckpH->AddAcid No CheckRadical Check Radical Generation. Is reaction deoxygenated? CheckpH->CheckRadical Yes Degas Action: Sparge with N2/Ar (O2 quenches CF3 radicals) CheckRadical->Degas Dilute Action: Dilute Reaction (0.05M) Reduce Oxidant Loading CheckDecomp->Dilute

Figure 2: Troubleshooting logic for radical trifluoromethylation failures.

Quantitative Comparison: Fluorinating Reagents

ReagentTypeReactivitySelectivity (Mono/Di)HandlingCost
Selectfluor Electrophilic (F+)HighModerateSolid, Stable, Non-hygroscopicHigh
NFSI Electrophilic (F+)Low/ModerateHighSolid, StableModerate
N-Fluoropyridinium Electrophilic (F+)TunableHighSolid, HygroscopicHigh
Langlois' Reagent Radical (CF3•)ModerateLow (Regio issues)Solid, StableLow
Togni's Reagent Electrophilic (CF3+)HighHighSolid, ReactiveHigh
DAST / Deoxo-Fluor Nucleophilic (F-)HighN/A (converts OH/C=O)Liquid, Volatile, Shock SensitiveModerate

References

  • Electrophilic Fluorination Mechanisms

    • Baudoux, J., & Cahard, D. (2007).[3] Electrophilic Fluorination with N-F Reagents. Organic Reactions.[3][4][5][6][7][8]

  • Minisci Reaction & Radical Trifluoromethylation

    • Ji, Y., et al. (2011). Innate C-H functionalization of heterocycles.[1][9][8] Proceedings of the National Academy of Sciences.

  • Photoredox Fluorination

    • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
  • Hydrogenation of Fluoropyridines

    • Wollinsky, B., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Purification Challenges

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Scalable Purification of Fluorinated Amine Intermediates

Status: Active Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket ID: F-AMINE-PUR-001 Introduction: The Fluorine Paradox Welcome to the Advanced Purification Support Center. You are likely here because standard...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket ID: F-AMINE-PUR-001

Introduction: The Fluorine Paradox

Welcome to the Advanced Purification Support Center. You are likely here because standard purification protocols for amines are failing with your fluorinated intermediates.

The Core Problem: Fluorine is not just a "hydrogen mimic." It is the most electronegative element, creating a unique set of physicochemical challenges:

  • pKa Suppression: The strong inductive effect ($ -I $) of fluorine lowers the basicity of nearby amines, rendering standard acid-base extraction pH targets ineffective.

  • Lipophilicity Shifts: Fluorination alters

    
    , often making "water-soluble" salts unexpectedly soluble in organics (the "oiling out" phenomenon).
    
  • UV Invisibility: Many aliphatic fluorinated amines lack chromophores, making fractionation blind.

This guide abandons generic advice in favor of chemically grounded, scalable solutions.

Module 1: Acid-Base Extraction (The "pH Pivot")

User Query: "I tried a standard acid-base extraction (1N HCl / 1N NaOH), but my recovery is <20%. Where is my product?"

Root Cause Analysis: The Inductive Effect

Standard amines (e.g., triethylamine) have a pKa


 10-11. However, a fluorine atom on the 

-carbon (beta-position) pulls electron density, significantly stabilizing the lone pair and lowering the pKa of the conjugate acid to the 6.0–8.5 range.

If you basify to pH 14, you are exposing the free base to harsh conditions unnecessarily. If you extract at pH 9 expecting the amine to be protonated (ionic), it might already be 50% free base (organic soluble), leading to partition into the wrong layer.

The Solution: The Henderson-Hasselbalch Adjustment

You must adjust your pH set-points based on the proximity of the fluorine.

Protocol:

  • Acid Wash: Extract organic layer with buffer at pH 3–4 (instead of strong HCl) to pull the amine into water. This avoids salting out non-basic impurities.

  • Basification: Titrate the aqueous layer to pH = pKa + 2 (typically pH 9–10 for fluorinated amines), not pH 14.

  • Extraction Solvent: Switch from Dichloromethane (DCM) to MTBE or 2-MeTHF . Fluorinated amines often have higher affinity for ethers due to dipole interactions.

Visualization: The pH Extraction Logic

ExtractionLogic start Start: Crude Reaction Mixture check_pos Determine Fluorine Position start->check_pos alpha Alpha-Fluorine (Unstable - decomposes) check_pos->alpha Pos 1 beta Beta-Fluorine (pKa drops to ~7.5 - 8.5) check_pos->beta Pos 2 gamma Gamma-Fluorine (pKa drops to ~9.0 - 9.5) check_pos->gamma Pos 3 action_beta Target Extraction pH 10.5 Avoid strong NaOH beta->action_beta action_gamma Target Extraction pH 12.0 Standard Protocols apply gamma->action_gamma solvent Solvent Selection: Use MTBE or 2-MeTHF (Avoid DCM for volatile amines) action_beta->solvent action_gamma->solvent

Figure 1: Decision logic for pH adjustment based on fluorine proximity. Note the lowered pH targets for beta-fluorinated species to prevent degradation and emulsion.

Module 2: Chromatography Troubleshooting

User Query: "My peak tails badly on silica, and I can't see it on the UV detector."

Issue 1: The Silanol Interaction (Tailing)

Fluorinated amines are still basic enough to hydrogen bond with acidic silanols on silica gel, causing severe tailing.

The Fix: Mobile Phase Modifiers Do not use standard EtOAc/Hexane. You must suppress silanol ionization or block the sites.

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 1–2% v/vCompetitively binds silanolsGeneral purification
Ammonia (7N in MeOH) 1–5% v/vHigh basicity suppresses ionizationHighly polar amines
Ammonium Formate 10 mMBuffer effect (for Reverse Phase)LC-MS prep
Issue 2: The "Invisible" Amine (Detection)

C-F bonds do not absorb UV at 254 nm.

  • Method A (Universal): Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection) . These rely on mass, not chromophores.

  • Method B (Derivatization): If ELSD is unavailable, treat a TLC aliquot with Ninhydrin or KMnO4 stain. For column monitoring, co-inject a UV-active inert standard (e.g., Toluene) to track flow, but collect fractions "blind" based on calculated volume, then check every 3rd tube by TLC/stain.

Module 3: Salt Formation & Crystallization (The Scalable Route)

User Query: "I need to scale to 100g. Chromatography is too expensive. Can I crystallize?"

Expert Insight: Crystallization is the gold standard for scale. However, fluorinated amine HCl salts are notoriously hygroscopic (water-loving) and often form oils because the lattice energy of the salt cannot overcome the solvation energy.

Protocol: The "Rule of 3" Screening

For a stable salt, the


 (pKa of Acid - pKa of Base) should be 

. Since fluorinated amines have lower pKa (weaker bases), you need stronger acids or specific counter-ions that pack well with fluorine.

Recommended Salt Screen:

  • Oxalic Acid: Often forms nice crystalline lattices with fluorinated amines due to multiple H-bond donors.

  • p-Toluenesulfonic Acid (Tosic Acid): Adds lipophilicity, helping the salt crystallize from organic solvents (avoiding the "oiling out" in water).

  • Trichloroacetic Acid (TCA) - The "Precipitate & Purify" Trick:

    • Concept: TCA forms salts that precipitate readily in non-polar solvents.

    • Procedure: Dissolve crude amine in Toluene. Add 1 eq TCA. Filter the solid salt.

    • Recovery: To get the free base back, heat the salt >80°C (if stable) or wash with base. TCA salts are often easier to handle than HCl salts.

Visualization: Salt Selection Matrix

SaltScreening input Fluorinated Amine (Free Base) check_pka Check pKa (Is it < 8.0?) input->check_pka weak_base Yes (Weak Base) Need Strong Acid check_pka->weak_base True strong_base No (Normal Base) Standard Acids OK check_pka->strong_base False option_1 Try p-TsOH (Good for organics) weak_base->option_1 option_2 Try Oxalic Acid (Rigid lattice) weak_base->option_2 option_3 Try HCl in Ether (Risk: Hygroscopic) strong_base->option_3 result Filter Solid Salt option_1->result option_2->result option_3->result

Figure 2: Workflow for selecting the appropriate counter-acid for salt formation based on amine basicity.

Module 4: Volatility Management

User Query: "I rotavapped my solvent and my product disappeared."

The Physics: Low molecular weight fluorinated amines (e.g., trifluoroethylamine derivatives) have high vapor pressures. The fluorine atom reduces intermolecular Hydrogen-bonding capability compared to non-fluorinated analogs, increasing volatility.

Troubleshooting Protocol:

  • Never concentrate to dryness as a free base.

  • "Catch and Release":

    • Add 1.1 eq of HCl in Dioxane before concentration.

    • Evaporate the solvent. The amine is now a non-volatile hydrochloride salt.

    • Store as the salt.[1] Liberate the free base only immediately before the next reaction step.

  • Kugelrohr Distillation: If the amine is liquid, use bulb-to-bulb distillation (Kugelrohr) at gentle vacuum (20 mbar) rather than high vacuum (<1 mbar) to prevent the compound from bypassing the trap.

References

  • pKa Shifts in Fluorinated Amines

    • Morgenthaler, M. et al. "Predicting and tuning physicochemical properties in lead optimization: Amine basicities." ChemMedChem2007, 2, 1100-1115.
  • Salt Formation Strategies (Rule of 3)

    • Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002.
  • TCA Purification Method

    • Grosjean, S. et al. "Trichloroacetic acid fueled practical amine purifications." Beilstein J. Org. Chem.2022, 18, 226–232.
  • Chromatography of Basic Amines

    • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." J.

Sources

Reference Data & Comparative Studies

Validation

In Vivo Metabolic Stability of Fluorinated Cyclic Amines: A Comparative Guide

Executive Summary The "Fluorine Effect" is not just about bond strength. For decades, the standard dogma in medicinal chemistry was that replacing a hydrogen atom with fluorine improves metabolic stability simply because...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Fluorine Effect" is not just about bond strength. For decades, the standard dogma in medicinal chemistry was that replacing a hydrogen atom with fluorine improves metabolic stability simply because the C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond (approx. 99 kcal/mol). While true, this explanation is insufficient for cyclic amines like piperidines, pyrrolidines, and azetidines.[1]

As a Senior Application Scientist, I submit that the true drivers of enhanced in vivo stability in these scaffolds are pKa modulation and lipophilicity tuning (LogD) .[1] Fluorine’s high electronegativity reduces the basicity of the amine nitrogen, thereby decreasing lysosomal trapping and altering the binding affinity (


) to CYP450 enzymes, which often prefer cationic substrates.

This guide dissects these mechanisms, compares fluorinated vs. non-fluorinated analogs, and provides validated protocols for assessing their stability.[1]

Mechanistic Insight: Why Fluorine Works

To engineer stability, we must understand the failure modes of non-fluorinated cyclic amines.[1]

The Metabolic Vulnerability

Cyclic amines are primarily cleared via oxidative deamination and N-dealkylation mediated by Cytochrome P450 (CYP) enzymes.[1]

  • Single Electron Transfer (SET): The amine nitrogen donates an electron to the CYP heme (FeO

    
    ).[1]
    
  • Hydrogen Abstraction: A proton is removed from the

    
    -carbon.[1]
    
  • Iminium Ion Formation: The resulting radical collapses into an unstable iminium ion, which hydrolyzes to open the ring or cleave the alkyl group.[1]

The Fluorine Defense

Incorporating fluorine at the


 or 

position relative to the nitrogen creates a multi-layered defense:
  • Electronic Deactivation (The pKa Effect): Fluorine exerts a strong inductive effect (

    
    ), pulling electron density away from the nitrogen lone pair.[1] This lowers the pKa (typically by 1–3 units), making the nitrogen less likely to participate in the initial SET step.
    
  • Blocking Metabolic "Soft Spots": Direct substitution of hydrogen with fluorine at the

    
    -carbon (if chemically stable) physically blocks the site of hydrogen abstraction.
    
  • Conformational Locking: The gauche effect (preference of C–F and C–N bonds to be gauche) can lock the ring into a conformation that is sterically unfavorable for the CYP active site.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds[1][2][3][4][5]

Class 1: Piperidines

Piperidines are the workhorses of CNS drug discovery but suffer from rapid oxidative clearance.

FeatureUnsubstituted Piperidine4-Fluoropiperidine3,3-Difluoropiperidine
pKa (approx) ~11.0~9.5~8.5
LogD (pH 7.4) Low (Highly Ionized)ModerateModerate/High
Metabolic Liability High (

-oxidation)
Reduced (Lower basicity)Very Low (Blocked

-oxidation)
Bioavailability Poor (<20%)Improved (>50%)Excellent (>70%)

Analysis:

  • 4-Fluoropiperidine: The introduction of a single fluorine at C4 drops the pKa significantly.[2] This increases the fraction of the uncharged species at physiological pH, improving passive permeability and reducing clearance without fully blocking the metabolic sites.

  • 3,3-Difluoropiperidine: This motif is superior for stability.[1] It prevents metabolism at the

    
    -position and drastically lowers the basicity of the nitrogen, reducing affinity for cation-preferring CYPs (like CYP2D6).
    
Class 2: Pyrrolidines (The Stability Trap)

WARNING: While fluorination generally improves metabolic stability, 2-(fluoromethyl)pyrrolidines can exhibit chemical instability.[1]

  • The Issue: Intramolecular nucleophilic attack or hydrolysis can lead to spontaneous decomposition in solution (up to 90% loss in 7 days at pH 7.4).

  • The Fix: Use 3-fluoropyrrolidine or 3,3-difluoropyrrolidine .[1] These analogs retain the metabolic benefits (pKa reduction) without the chemical liability of the

    
    -fluoromethyl group.
    
Class 3: Azetidines

Azetidines are increasingly used to lower lipophilicity compared to piperidines.[1]

  • 3-Fluoroazetidine: Often used to modulate pKa.[1] However, the high ring strain combined with fluorine's electronegativity can sometimes lead to ring-opening metabolites, though this is less common than in epoxides.[1]

  • 3,3-Difluoroazetidine: A "magic bullet" for reducing basicity (pKa ~7–8) while maintaining a small steric profile.[1]

Visualizing the Mechanism

The following diagram illustrates how fluorine blocks the CYP450 catalytic cycle at the critical Hydrogen Abstraction step.

MetabolicBlockade Substrate Cyclic Amine (Substrate) CYP_Bind CYP450 Binding (ES Complex) Substrate->CYP_Bind  Affinity (Ka)   Radical C-Centered Radical CYP_Bind->Radical  H-Abstraction   Metabolite Oxidized Metabolite (Ring Opening) Radical->Metabolite  OH Rebound   Fluorine Fluorine Substitution (C-F Bond) Fluorine->CYP_Bind  Reduces Basicity (Lowers Affinity)   Fluorine->Radical  BLOCKS (C-F Bond Strength)  

Caption: Fluorine substitution acts as a dual-phase inhibitor: it reduces initial enzyme affinity by lowering basicity and physically blocks the hydrogen abstraction step required for metabolism.

Experimental Protocols

To validate these stability claims, you must run rigorous In Vitro and In Vivo assays.[1]

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the Intrinsic Clearance (


) of your compound.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse, 20 mg/mL protein conc).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Phosphate Buffer (100 mM, pH 7.4).[1]

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet protein. Collect supernatant.

  • Analysis: Inject onto LC-MS/MS (e.g., C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid). Monitor parent ion depletion.[1]

Calculation: Plot


 vs. time. The slope is 

.


[1]
Protocol B: In Vivo Pharmacokinetics (Rat)

Objective: Determine oral bioavailability (


) and systemic clearance (

).

Design:

  • Animals: Male Sprague-Dawley rats (n=3 per arm).

  • Dosing:

    • Arm 1: IV Bolus (1 mg/kg) via tail vein.[1]

    • Arm 2: PO Gavage (5 mg/kg) in 0.5% Methylcellulose.[1]

Sampling:

  • Collect blood (serial sampling via jugular vein cannula) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]

  • Plasma separation: Centrifuge at 10,000g for 5 min.

Data Analysis: Use non-compartmental analysis (WinNonlin or Python scipy) to calculate


, 

, and

.[1]

[1]

Decision Tree for Optimization

Use this logic flow to decide when and where to fluorinate your cyclic amine.

OptimizationTree Start Start: Cyclic Amine Instability Check_pKa Is pKa > 9.5? Start->Check_pKa Check_MetSite Is metabolism at alpha-carbon? Check_pKa->Check_MetSite No Action_BetaF Add beta-Fluorine (e.g., 3-F-piperidine) Check_pKa->Action_BetaF Yes Action_AlphaF Add alpha-Fluorine? (CAUTION: Chem. Instability) Check_MetSite->Action_AlphaF Yes (Alpha pos only) Action_GemF Add gem-Difluoro (e.g., 3,3-difluoro) Check_MetSite->Action_GemF Yes (Beta pos available) Result_pKa Lowers pKa Reduces Lysosomal Trapping Action_BetaF->Result_pKa Action_GemF->Result_pKa Result_Block Blocks Metabolic Site Increases t1/2 Action_GemF->Result_Block

Caption: Strategic decision workflow for fluorinating cyclic amines based on physicochemical properties and metabolic liabilities.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link][1]

  • The Role of Fluorine in Medicinal Chemistry: Improved Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • The Dark Side of Fluorine. Journal of Medicinal Chemistry. (Discusses 2-fluoromethylpyrrolidine instability). [Link][1]

  • Comparison of Linear and Cyclic His-Ala-Val Peptides in Modulating the Blood-Brain Barrier. Journal of Pharmaceutical Sciences. [Link]

  • Fluorine in Drug Discovery: Role, Design and Case Studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: (3R,4R)-3-Fluorooxan-4-amine

[1] Executive Summary & Hazard Identification Status: Research Chemical (Novel Intermediate) Principle: Precautionary Handling (Assume Corrosive/Toxic) (3R,4R)-3-Fluorooxan-4-amine is a chiral fluorinated heterocycle use...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Identification

Status: Research Chemical (Novel Intermediate) Principle: Precautionary Handling (Assume Corrosive/Toxic)

(3R,4R)-3-Fluorooxan-4-amine is a chiral fluorinated heterocycle used primarily as a scaffold in medicinal chemistry (e.g., kinase inhibitor development).[1] As a specific stereoisomer of a primary amine, it possesses distinct physicochemical properties that dictate safety protocols.

Critical Hazard Analysis (Structure-Activity Relationship):

  • Primary Amine Functionality: High basicity (

    
    ). By default, this class is categorized as Skin Corrosive (Category 1B)  and Eye Damage (Category 1)  until proven otherwise. It can cause irreversible tissue damage upon contact.
    
  • Fluorine Substitution (C3 Position): The electron-withdrawing fluorine atom increases the compound's lipophilicity compared to its non-fluorinated analog. This enhances skin permeability , increasing the risk of systemic toxicity via dermal absorption.

  • Stereochemistry (3R,4R): While stereochemistry primarily affects biological binding, it implies high-value synthesis; handling procedures must prioritize preventing cross-contamination and moisture introduction (hygroscopicity).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Head-to-Toe Protection Standards
ZoneRequirementTechnical Rationale
Respiratory Fume Hood (Primary) Volatile amines cause respiratory sensitization.[1] All open handling must occur within a certified hood (Face velocity: 80–100 fpm).
Hand (Primary) Nitrile (High Dexterity) Min.[1] Thickness: 5 mil (0.12 mm). Breakthrough: >480 min for solid; <15 min for dissolved amine in DCM/DMF.
Hand (Secondary) Silver Shield / Laminate Required if handling liquid solutions >100mL or during spill cleanup.[1] Nitrile degrades rapidly against amine/solvent mixtures.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient .[1] Amines are aggressive bases; vapors can cause "blue haze" (corneal edema) and splashes cause permanent blindness.
Body Lab Coat (Nomex/Cotton) Synthetic blends (polyester) can melt into skin if a fire occurs (amines have low flash points).[1]
Supplemental Butyl Rubber Apron Mandatory for transfers >500 mg or liquid-liquid extractions to prevent soak-through.[1]
PPE Decision Logic

The following diagram illustrates the decision workflow for selecting the correct barrier protection based on the state of the chemical.

PPE_Selection Start Assess Chemical State Solid Solid / Powder Form Start->Solid Liquid Solution (Organic Solvent) Start->Liquid Gloves_Solid Gloves: Nitrile (5 mil) Double Glove Protocol Solid->Gloves_Solid Resp_Solid Engineering: Fume Hood (Prevent Dust) Solid->Resp_Solid Solvent_Check Check Solvent Compatibility Liquid->Solvent_Check Gloves_Liquid Gloves: Silver Shield / Laminate (If DCM/DMF used) Solvent_Check->Gloves_Liquid Splash_Liquid Face: Goggles + Face Shield Solvent_Check->Splash_Liquid

Figure 1: PPE Selection Decision Tree based on physical state and solvent interaction.

Operational Protocols

A. Weighing & Transfer (Solid State)

Risk: Static charge on chiral salts causes powder scattering.

  • Engineering Control: Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Technique: Do not use metal spatulas if the amine is in salt form (HCl/TFA), as corrosion can contaminate the sample. Use PTFE-coated or ceramic spatulas.

  • Containment: Weigh into a tared vial, not onto weighing paper, to minimize surface area exposure.

B. Reaction Setup (Liquid State)

Risk: Exothermic reaction with acids/electrophiles.

  • Solvent Choice: Avoid halogenated solvents (DCM) if possible, as amines can react slowly to form quaternary salts over time. Preferred: THF, MeCN.

  • Addition: Always add the amine solution dropwise to the electrophile/acid solution, never the reverse, to control heat generation.

C. Emergency Spill Response

Immediate Action: Evacuate the immediate area (10 ft radius).

  • Small Spill (<5 g/mL):

    • Don double nitrile gloves and goggles.

    • Cover with Dry Sand or Vermiculite (Do not use paper towels; amines can react with cellulose).

    • Neutralize with weak acid (Citric acid or dilute Acetic acid) only if trained to do so.

    • Collect into a sealed container labeled "Hazardous Waste - Corrosive Amine".

Spill_Response Spill Spill Detected Assess Assess Volume (<5g vs >5g) Spill->Assess Small Small Spill (<5g) Assess->Small Large Large Spill (>5g) Assess->Large Absorb Absorb: Vermiculite/Sand (NO Paper Towels) Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Neutralize: Dilute Citric Acid Absorb->Neutralize Disposal Dispose: Hazardous Waste (Tag: Corrosive) Neutralize->Disposal

Figure 2: Workflow for spill assessment and response. Note the prohibition of cellulose-based absorbents.[1]

Disposal & Waste Management

Proper segregation is vital.[2][3] Amines are incompatible with oxidizing agents (fire risk) and acids (exotherm).

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical"Solid Waste: Fluorinated Amine.[1] Toxic/Corrosive."[4][5][6]
Liquid Waste Basic Organic "Basic Organic Waste (pH > 10).[1] Contains Amines."[1][5][7] DO NOT MIX with Acid Waste.
Contaminated Sharps Bio/Chem HazardRigid sharps container.[1]
Empty Vials Triple RinseRinse 3x with Methanol before glass disposal.[1] Collect rinsate in Liquid Waste.

RCRA Consideration: While this specific CAS may not be listed, it should be treated under Waste Code D002 (Corrosivity) and potentially D003 (Reactivity) if mixed improperly [1].

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." RCRA Overview. [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment: Chemical Protective Clothing." OSHA Technical Manual. [Link][1]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-3-fluorooxan-4-amine
Reactant of Route 2
Reactant of Route 2
(3R,4R)-3-fluorooxan-4-amine
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